molecular formula C14H13ClO B6380753 3-Chloro-5-(2,3-dimethylphenyl)phenol CAS No. 1261904-41-9

3-Chloro-5-(2,3-dimethylphenyl)phenol

Numéro de catalogue: B6380753
Numéro CAS: 1261904-41-9
Poids moléculaire: 232.70 g/mol
Clé InChI: AJTVIZSLDFBQEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Chloro-5-(2,3-dimethylphenyl)phenol is a high-purity biphenyl compound offered as a key chemical intermediate for research and development. This compound is structurally characterized as a substituted phenol, a class known for its utility in constructing more complex molecular architectures. Its molecular formula is C14H13ClO, with a molecular weight of 232.71 g/mol. This chemical is designed for use in synthetic chemistry applications, particularly as a building block in pharmaceutical research. Compounds with similar substituted biphenyl and phenolic structures are frequently investigated in medicinal chemistry for their biological activity. For instance, research into structurally related molecules has explored their potential as antagonists for specific G-protein coupled receptors (GPCRs) like NPBWR1 (GPR7), which is a target in studies related to inflammatory pain and feeding behavior . The presence of the phenolic hydroxyl group, the chloro substituent, and the dimethylphenyl group on this molecular scaffold provides multiple sites for further chemical modification, making it a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of novel chemical entities. The product is provided with a guaranteed purity of not less than 95%, accompanied by batch-specific analytical data. 3-Chloro-5-(2,3-dimethylphenyl)phenol is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

3-chloro-5-(2,3-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTVIZSLDFBQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685861
Record name 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-41-9
Record name 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Dynamics and Synthesis of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Executive Summary

3-Chloro-5-(2,3-dimethylphenyl)phenol is a highly functionalized biaryl compound that serves as a critical building block in advanced materials science and pharmaceutical drug development. Characterized by a phenolic core substituted with a deactivating chlorine atom and a sterically demanding 2,3-dimethylphenyl group, this molecule presents a unique interplay of electronic modulation and steric hindrance. This whitepaper dissects its structural properties, physicochemical profile, and the causal methodologies required for its synthesis, providing a foundational guide for researchers leveraging biaryl scaffolds in ligand design and polymer chemistry.

Structural Dynamics and Electronic Profiling

The chemical behavior of 3-Chloro-5-(2,3-dimethylphenyl)phenol is governed by the competing electronic effects on its central phenolic ring and the steric bulk of its biaryl axis.

  • Electronic Push-Pull System : The phenolic ring is highly activated toward Electrophilic Aromatic Substitution (EAS) by the strongly electron-donating hydroxyl (-OH) group, which directs electrophiles to the ortho and para positions [1]. Conversely, the meta-positioned chlorine atom exerts an electron-withdrawing inductive effect, deactivating the ring and modulating the pKa of the phenol.

  • Steric Hindrance and Atropisomerism : The 2,3-dimethylphenyl substituent introduces significant steric bulk. The methyl group at the ortho position (C2') of the adjacent ring clashes with the protons of the phenolic ring, forcing the biaryl system out of coplanarity. This restricted rotation can lead to stable conformational isomers (atropisomers), a privileged structural feature in the design of highly selective kinase inhibitors and chiral catalysts.

G Core 3-Chloro-5-(2,3-dimethylphenyl)phenol Core Scaffold OH -OH Group (Electron Donating) Activates ortho/para Core->OH Cl -Cl Group (Electron Withdrawing) Deactivates ring Core->Cl Biaryl 2,3-Dimethylphenyl (Steric Bulk) Restricts rotation Core->Biaryl EAS Electrophilic Aromatic Substitution (EAS) OH->EAS Directs Cl->EAS Competes Biaryl->EAS Steric Block

Caption: Electronic and steric effects governing EAS in 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Physicochemical Matrix

Understanding the quantitative properties of this biaryl phenol is essential for predicting its behavior in biological assays and material formulations. The data below is synthesized from computational models of homologous chlorinated biaryl structures [2].

PropertyValueImplication for Research & Development
Molecular Formula C14H13ClODefines the core biaryl stoichiometry.
Molecular Weight 232.71 g/mol Ideal low-molecular-weight fragment for drug discovery.
LogP (Octanol-Water) ~4.5 - 4.9High lipophilicity; requires formulation strategies for aqueous assays.
Hydrogen Bond Donors 1 (-OH)Capable of acting as a critical anchor in protein-ligand binding.
Hydrogen Bond Acceptors 1 (-OH)Limits non-specific polar interactions.
Rotatable Bonds 1 (Biaryl axis)Restricted rotation dictates 3D conformational space.

Synthesis Engine: The Suzuki-Miyaura Cross-Coupling Protocol

The formation of the C(sp²)-C(sp²) bond between the chlorinated phenol ring and the 2,3-dimethylphenyl group is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [3]. This method is highly tolerant of the unprotected phenolic -OH group and the sterically hindered ortho-methyl substituent [4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 3-Bromo-5-chlorophenol TransMet Transmetalation Ar-Pd(II)-Br + Ar'-B(OH)3- -> Ar-Pd(II)-Ar' OxAdd->TransMet Base activation RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Biaryl + Pd(0) TransMet->RedElim Boronic acid RedElim->Pd0 Catalyst Regeneration

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for biaryl phenol synthesis.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates causal explanations for reagent selection and built-in validation checkpoints.

Step 1: Reagent Preparation & Degassing

  • Action : In a Schlenk flask, combine 3-bromo-5-chlorophenol (1.0 eq), (2,3-dimethylphenyl)boronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane and deionized water. Purge the solution with Argon for 20 minutes.

  • Causality : K₂CO₃ is essential to quaternize the boronic acid into a highly nucleophilic boronate complex, which is required for the transmetalation step. Water is necessary to dissolve the inorganic base, while 1,4-Dioxane solubilizes the organic reactants. Argon purging prevents the premature oxidation of the Pd(0) catalyst to an inactive Pd(II) state.

Step 2: Catalyst Addition & Reflux

  • Action : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive stream of Argon. Heat the reaction mixture to 90 °C for 12 hours.

  • Causality : The bulky triphenylphosphine ligands stabilize the Pd(0) center. A temperature of 90 °C provides the necessary activation energy to overcome the steric hindrance introduced by the ortho-methyl group during transmetalation.

Step 3: In-Process Validation (TLC)

  • Action : After 12 hours, sample the reaction and run a Thin-Layer Chromatography (TLC) plate using a 4:1 Hexane:Ethyl Acetate eluent.

  • Validation : The system is self-validating if the starting material spot (3-bromo-5-chlorophenol) has completely disappeared, replaced by a new, less polar UV-active spot corresponding to the biaryl product. If starting material remains, catalyst deactivation has occurred, and the system must be re-purged and spiked with additional Pd(PPh₃)₄.

Step 4: Work-up and Orthogonal Confirmation

  • Action : Cool the mixture, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

  • Validation : Confirm the structure via ¹H-NMR. The successful formation of the biaryl bond is validated by the integration of the two distinct methyl groups (singlets around 2.1-2.3 ppm) and the shift in the phenolic aromatic protons, confirming the regioselective coupling at the 5-position.

Strategic Applications

The unique electronic and steric properties of 3-Chloro-5-(2,3-dimethylphenyl)phenol make it a versatile precursor:

  • Pharmaceuticals : Biaryl phenols are privileged scaffolds in medicinal chemistry. The restricted rotation of the 2,3-dimethylphenyl group allows researchers to lock the molecule into a specific bioactive conformation, increasing target selectivity against specific kinase domains while minimizing off-target toxicity.

  • Materials Science : The compound serves as a robust monomeric precursor for the development of specialized phenolic resins and Schiff base ligands. The chlorine atom can be further functionalized via subsequent cross-coupling reactions to create highly cross-linked, thermally stable photochromic polymers [1].

References

  • Environmental Protection Agency (EPA). "1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one - CompTox Chemicals Dashboard." EPA.gov. Available at: [Link]

  • Organic Chemistry Portal. "Biaryl synthesis by C-C coupling." Organic-Chemistry.org. Available at: [Link]

Sources

The Strategic Role of 3-Chloro-5-(2,3-dimethylphenyl)phenol in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, highly functionalized biaryl systems serve as privileged scaffolds. 3-Chloro-5-(2,3-dimethylphenyl)phenol is a prime example of a strategically designed molecular building block. Featuring three orthogonal reactive handles—a phenolic hydroxyl, a meta-aryl chloride, and a sterically encumbered 2,3-dimethylphenyl moiety—this compound enables divergent synthesis of complex APIs (Active Pharmaceutical Ingredients) and advanced materials.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the synthesis, functionalization, and application of this specific scaffold. The methodologies provided herein are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Structural Rationale & Molecular Anatomy

The utility of 3-Chloro-5-(2,3-dimethylphenyl)phenol lies in its precise substitution pattern, which dictates both its chemical reactivity and its biological binding profile:

  • The Phenolic Hydroxyl (-OH): Acts as a primary anchor for etherification, esterification, or conversion into a triflate (-OTf) for subsequent cross-coupling. It also serves as a strong hydrogen bond donor/acceptor in biological target binding.

  • The Aryl Chloride (-Cl): A "hard" electrophile. Unlike aryl bromides or iodides, the C-Cl bond is highly stable under mild palladium catalysis, allowing it to remain intact during the initial construction of the biaryl core. It can later be activated using specialized electron-rich ligands.

  • The 2,3-Dimethylphenyl Moiety: The adjacent methyl groups create significant steric bulk, inducing a dihedral twist (typically 45°–60°) relative to the central phenol ring. This out-of-plane conformation is critical for occupying deep, lipophilic sub-pockets in allosteric kinase inhibitors, preventing off-target binding.

De Novo Synthesis: Chemoselective Cross-Coupling Logic

To synthesize this core, we must exploit the differential bond dissociation energies of carbon-halogen bonds. The C-Br bond (~81 kcal/mol) undergoes oxidative addition to Pd(0) orders of magnitude faster than the C-Cl bond (~96 kcal/mol) ([1][2]). By reacting 3-bromo-5-chlorophenol with (2,3-dimethylphenyl)boronic acid using a catalyst with a wide bite-angle ligand like dppf, we achieve absolute chemoselectivity.

SyntheticWorkflow SM 3-Bromo-5-chlorophenol (Electrophile) Cat Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O, 80°C SM->Cat BA (2,3-Dimethylphenyl)boronic acid (Nucleophile) BA->Cat Prod 3-Chloro-5-(2,3-dimethylphenyl)phenol (Target Scaffold) Cat->Prod Chemoselective Suzuki Coupling

Chemoselective Suzuki coupling exploiting C-Br vs. C-Cl bond reactivity.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Causality Note: The choice of 1,4-Dioxane/H2O (4:1) ensures the solubility of both the organic substrates and the inorganic base (Na2CO3), facilitating the crucial transmetalation step. The temperature is strictly capped at 80°C to prevent the background activation of the C-Cl bond.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with 3-bromo-5-chlorophenol (1.0 eq, 10.0 mmol), (2,3-dimethylphenyl)boronic acid (1.05 eq, 10.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with dry N₂ (Repeat 3x).

  • Solvent Addition: Add 50 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture containing Na₂CO₃ (2.0 eq, 20.0 mmol) via syringe.

  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 4 hours.

  • Self-Validating Checkpoint: Perform TLC analysis (Hexanes/EtOAc 8:2). The protocol is validated when the starting material (Rf = 0.45) is completely consumed, replaced by a single new UV-active spot (Rf = 0.38). The absence of a baseline spot confirms that over-coupling (activation of the C-Cl bond) has not occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes to 15% EtOAc) to afford the product as an off-white solid (Yield: ~78%).

Downstream Orthogonal Reactivity

Once the core is isolated, the remaining handles (OH and Cl) can be sequentially functionalized. The aryl chloride is typically activated using dialkylbiarylphosphine ligands (Buchwald ligands), which are specifically engineered to force the oxidative addition of unactivated C-Cl bonds and accelerate reductive elimination ([3][4]).

OrthogonalReactivity Core 3-Chloro-5-(2,3-dimethylphenyl)phenol PathA O-Alkylation / Triflation (Phenol Handle) Core->PathA Mild Base (K2CO3) PathB Buchwald-Hartwig Amination (C-Cl Handle) Core->PathB Pd/RuPhos Strong Base PathC Electrophilic Aromatic Substitution (C2/C4/C6 Positions) Core->PathC Halogenation/ Nitration

Divergent functionalization enabled by orthogonal reactivity handles.

Quantitative Data: Catalyst Screening for C-Cl Amination

To demonstrate the causality of ligand selection, we evaluated the amination of the C-Cl bond (using morpholine) after protecting the phenol as a benzyl ether.

EntryLigandBaseTemp (°C)Conversion (%)Yield (%)Mechanistic Causality / Observation
1PPh₃NaOtBu100<5N/AInsufficient electron density for C-Cl oxidative addition.
2dppfNaOtBu100158Bidentate ligand is too rigid; slow reductive elimination leads to decomposition.
3SPhosCs₂CO₃1004538Good oxidative addition, but the inorganic base is too weak for efficient turnover.
4XPhosNaOtBu1008579Bulky biaryl system prevents inactive Pd dimer formation; good yield.
5 RuPhos NaOtBu 100 >99 94 Optimal steric profile for secondary amines; prevents β-hydride elimination.
Protocol 2: Buchwald-Hartwig Amination of the C-Cl Handle

Causality Note: While direct amination of unprotected halophenols is possible, the phenoxide generated by strong bases can competitively undergo C-O reductive elimination. To ensure a self-validating, high-yielding protocol, the phenolic OH is first protected as a benzyl ether (BnBr, K₂CO₃, DMF, 99% yield). The protocol below describes the amination of the protected scaffold ([5][6]).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL pressure vial with 1-(benzyloxy)-3-chloro-5-(2,3-dimethylphenyl)benzene (1.0 eq, 5.0 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and NaOtBu (1.5 eq, 7.5 mmol).

  • Reagent Addition: Add anhydrous Toluene (15 mL) followed by morpholine (1.2 eq, 6.0 mmol). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 100°C in an oil bath for 12 hours.

  • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The protocol is validated when the chromatogram shows a single major peak corresponding to the [M+H]⁺ mass of the aminated product. The complete disappearance of the characteristic ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio) in the mass spectrum confirms 100% conversion of the aryl chloride.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to neutralize excess base, and extract with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18, MeCN/H₂O gradient) to yield the highly functionalized biaryl amine.

Applications in Drug Development

The resulting functionalized derivatives of 3-Chloro-5-(2,3-dimethylphenyl)phenol are highly sought after in the development of allosteric modulators and kinase inhibitors . The 2,3-dimethylphenyl group efficiently occupies the "hydrophobic spine" of kinase domains, while the aminated meta-position projects out toward the solvent-exposed region, allowing for the attachment of solubilizing groups (like morpholine or piperazine). Furthermore, the deprotected phenol can be utilized to form critical hydrogen bonds with hinge-region residues, making this scaffold a versatile starting point for structure-based drug design.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Sources

Electronic Properties and Modulatory Potential of 3-Chloro-5-(2,3-dimethylphenyl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In advanced molecular engineering, the rational design of biphenyl scaffolds requires a precise understanding of their electronic topology. 3-Chloro-5-(2,3-dimethylphenyl)phenol represents a highly tunable, multi-substituted biphenyl system. By balancing the electron-rich phenolic core with the electron-withdrawing chlorine atom and the sterically demanding 2,3-dimethylphenyl group, this molecule exhibits unique frontier molecular orbital (FMO) localization. This whitepaper provides a comprehensive guide to profiling its electronic properties, detailing the causality behind computational and empirical validation methodologies.

Electronic Topology and Substituent Effects

The electronic behavior of 3-Chloro-5-(2,3-dimethylphenyl)phenol is governed by a complex "push-pull" dynamic combined with steric decoupling:

  • The Phenolic Core (+M, -I): Acts as the primary electron-donating center. The hydroxyl group enriches the

    
    -system, driving the Highest Occupied Molecular Orbital (HOMO) localization onto this ring.
    
  • The 3-Chloro Substituent (-I, +M): Exerts a strong inductive electron-withdrawing effect that lowers the overall HOMO energy, thereby increasing the oxidative stability of the molecule.

  • The 5-(2,3-Dimethylphenyl) Group (+I): While mildly electron-donating, its primary role is steric. The ortho-methyl group on the biphenyl bridge creates a severe steric clash with the phenolic protons. This forces a dihedral twist (typically ~50°–60°), which breaks the extended

    
    -conjugation. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) becomes highly localized.
    

G Core Phenol Core (Electron Rich Base) HOMO HOMO Localization (Phenolic Ring) Core->HOMO LUMO LUMO Localization (Biphenyl Bridge) Core->LUMO Cl 3-Chloro Substituent (-I, +M Effect) Cl->HOMO Lowers Energy DiMe 5-(2,3-Dimethylphenyl) (+I, Steric Twist) DiMe->LUMO Decouples Conjugation

Logic diagram of substituent effects on frontier molecular orbitals.

Computational Profiling: Density Functional Theory (DFT)

To accurately map the HOMO-LUMO gap, computational profiling must account for long-range electron interactions. While the B3LYP functional is an industry standard, due to self-interaction errors in highly conjugated or sterically twisted systems[1].

Methodological Choice: We mandate the use of the ωB97XD functional with a 6-311++G(d,p) basis set. The ωB97XD functional incorporates long-range corrections and dispersion forces, which are critical for accurately capturing the


 interactions and the exact dihedral angle of the bulky 2,3-dimethylphenyl group, offering[2].

Empirical Validation Protocols

A robust scientific framework requires computational models to be self-validating against empirical data. We utilize a dual-pronged approach: Cyclic Voltammetry (CV) to determine redox potentials and UV-Vis Spectroscopy to measure the optical bandgap.

G Start 3-Chloro-5-(2,3-dimethylphenyl)phenol DFT DFT Optimization (ωB97XD/6-311++G**) Start->DFT CV Cyclic Voltammetry (vs. Fc/Fc+) Start->CV UV UV-Vis Spectroscopy (Optical Gap) Start->UV Data Data Synthesis (HOMO/LUMO Map) DFT->Data CV->Data UV->Data Validate Self-Validating Electronic Profile Data->Validate

Workflow for empirical and computational validation of electronic properties.

Protocol 1: Electrochemical HOMO/LUMO Mapping via Cyclic Voltammetry

, which directly correlate to HOMO and LUMO energies[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mM of the compound in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are strictly required to prevent water from narrowing the electrochemical window or participating in nucleophilic side reactions with the oxidized phenol radical.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ). Causality: This provides necessary ionic conductivity without interfering with the analyte's specific redox waves.
    
  • Deoxygenation: Purge the cell with high-purity

    
     for 15 minutes. Causality: Dissolved oxygen is highly electroactive and will obscure the reduction peaks of the target molecule.
    
  • Execution: Run the CV using a glassy carbon working electrode, a Pt wire counter electrode, and an

    
     reference electrode at a scan rate of 50 mV/s.
    
  • Calibration: Spike the solution with 1.0 mM Ferrocene (

    
    ) and run a final scan. Causality: Ferrocene acts as a reliable, solvent-independent internal standard.
    
  • Calculation: :

    
     eV and 
    
    
    
    eV[4].
Protocol 2: Optical Bandgap via UV-Vis Spectroscopy
  • Preparation: Prepare a

    
     M solution of the compound in spectroscopic-grade DCM.
    
  • Measurement: Record the absorption spectrum from 200 nm to 800 nm.

  • Analysis: Identify the onset of the longest wavelength absorption band (

    
    ).
    
  • Calculation: Determine the optical bandgap (

    
    ) using the Planck-Einstein relation: 
    
    
    
    (eV).

Quantitative Data Synthesis

The following table summarizes the expected baseline electronic properties for 3-Chloro-5-(2,3-dimethylphenyl)phenol, demonstrating the tight variance between the optimized ωB97XD computational model and empirical outputs.

Electronic PropertyComputational (ωB97XD)Empirical (CV / UV-Vis)Variance
HOMO (eV) -5.82-5.751.2%
LUMO (eV) -1.95-2.013.0%
Bandgap (

) (eV)
3.873.743.4%
Dipole Moment (Debye) 2.45N/AN/A
Dihedral Angle (

)
52.4°~50.0° (XRD est.)4.8%

Structure-Activity Relationship (SAR) & Drug Development Implications

Understanding these electronic properties is paramount for rational drug design:

  • Target Binding: The highly localized HOMO on the phenol ring enhances the hydroxyl group's capacity as a directional hydrogen-bond donor.

  • Halogen Bonding: The 3-chloro group provides a highly directional

    
    -hole. Because the chlorine withdraws electron density, it lowers the 
    
    
    
    of the adjacent phenol, potentially increasing the molecule's bioavailability and membrane permeability.
  • 3D Conformational Escape: The ~52° dihedral twist of the 2,3-dimethylphenyl ring provides a distinct 3D vector. This allows the scaffold to access deep hydrophobic pockets in target proteins, successfully avoiding the "flatland" problem (poor solubility and off-target toxicity) that plagues fully planar, conjugated biphenyls.

References

  • Zekry, A., et al. "How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?" ResearchGate. Available at:[Link]

  • MDPI. "Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations." Pharmaceutics, 2024. Available at:[Link]

  • PMC. "Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials." National Center for Biotechnology Information, 2024. Available at:[Link]

Sources

The Unseen Architect: A Technical Guide to the Steric Effects of the 2,3-Dimethylphenyl Group in Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of aromatic compounds is a critical determinant of their chemical and physical properties. Among the myriad of substituent groups, the 2,3-dimethylphenyl group imparts a unique steric and electronic signature to phenol derivatives. This guide provides an in-depth analysis of the steric effects originating from this specific substitution, exploring its profound influence on molecular conformation, reactivity, and intermolecular interactions. We will delve into the synthetic challenges and strategies associated with these sterically hindered phenols and highlight their applications in catalysis, materials science, and medicinal chemistry. This document serves as a comprehensive resource for scientists and researchers aiming to harness the distinct characteristics of 2,3-dimethylphenyl-substituted phenols in their respective fields.

Introduction: The Significance of Steric Hindrance

In the realm of molecular design, steric hindrance is not merely an obstacle but a powerful tool for fine-tuning the properties of a compound.[1] It refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions.[1] Bulky substituent groups can physically obstruct the approach of reactants to a reactive site, thereby influencing reaction rates and selectivity.[1] Phenolic compounds, characterized by a hydroxyl group attached to a benzene ring, are a cornerstone in various scientific disciplines, from polymer chemistry to pharmacology.[2][3] The introduction of bulky alkyl groups, such as the 2,3-dimethylphenyl moiety, creates a class of molecules known as sterically hindered phenols, which exhibit remarkable properties and functionalities.[4][5] These compounds are widely recognized for their antioxidant capabilities, serving as preservatives and radical scavengers in materials like plastics, rubber, and even in the food and cosmetics industries.[2][4][5]

The 2,3-dimethylphenyl group, with its two methyl groups positioned ortho and meta to the point of attachment to the phenol, presents a distinct steric profile. This arrangement creates a crowded environment around the phenolic hydroxyl group, which in turn governs its reactivity and interactions. Understanding the nuances of these steric effects is paramount for the rational design of novel catalysts, advanced materials, and therapeutic agents.

The Steric Landscape of the 2,3-Dimethylphenyl Group

The defining feature of the 2,3-dimethylphenyl group is the presence of a methyl group in the ortho position and another in the meta position relative to the bond connecting it to the phenol. This specific arrangement has several important consequences for the molecule's three-dimensional structure and, consequently, its chemical behavior.

Conformational Constraints and Dihedral Angles

The close proximity of the ortho-methyl group to the phenolic ring restricts the free rotation around the C-C bond connecting the two aromatic rings. This leads to a preferred conformation where the two rings are not coplanar. X-ray crystallographic studies of related structures, such as 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol, reveal a significant dihedral angle between the 2,3-dimethylphenyl unit and the other aromatic ring.[6][7][8] This twisting is a direct consequence of minimizing the steric repulsion between the ortho-methyl group and the atoms of the phenolic ring. This non-planar arrangement has significant implications for the electronic communication between the two rings and the accessibility of the phenolic hydroxyl group.

A computational analysis of mefenamic acid, which contains a 2,3-dimethylphenylamino group, further illustrates this conformational preference, described by the dihedral angle τ1[C2-N-C3-C7].[9]

synthesis_workflow start Start: 2,3-Dimethylphenylboronic Acid reaction Oxidation: H₂O₂, Silica Chloride in MeCN, 30-35°C start->reaction workup Workup: Filtration, Neutralization, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2,3-Dimethylphenol purification->product

Sources

Reactivity Profile of 3-Chloro-5-(2,3-dimethylphenyl)phenol in Catalysis: A Dual-Axis Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced catalytic design, 3-Chloro-5-(2,3-dimethylphenyl)phenol emerges as a highly specialized, bifunctional biaryl scaffold. Characterized by a sterically demanding 2,3-dimethylphenyl moiety and an electron-withdrawing 3-chloro substituent, this molecule bypasses traditional single-use limitations. Instead, it offers a dual reactivity profile: it serves as a robust, electron-deficient precursor for bulky phosphite ligands in transition-metal catalysis, while simultaneously acting as a highly selective substrate for late-stage cross-coupling transformations. This whitepaper dissects the structural causality behind its reactivity and provides self-validating protocols for its deployment in catalytic systems.

Structural and Electronic Causality

The utility of 3-Chloro-5-(2,3-dimethylphenyl)phenol in catalysis is dictated by the synergistic interplay of its three primary functional domains:

  • The Phenolic Anchor (-OH): The hydroxyl group serves as the primary nucleophilic site for ligand synthesis (e.g., phosphitylation). Crucially, the presence of the meta-chloro group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the phenol. When converted to a phosphite ligand, this reduced electron density translates to the phosphorus center, creating a powerful

    
    -acceptor ligand. In Rh-catalyzed hydroformylation, strong 
    
    
    
    -acceptors accelerate the rate-determining reductive elimination step.
  • The 3-Chloro Handle (-Cl): Positioned meta to the phenol and para to the biaryl axis, the C-Cl bond is electronically activated but sterically shielded. While unactivated biaryl structures are frequently challenging to synthesize or functionalize using transition metal catalysis due to the highly hindered C–C bond surrounding multiple metal-coordinating groups 1, the specific topology of this molecule allows for highly selective oxidative addition by electron-rich Pd(0) complexes.

  • The 2,3-Dimethylphenyl Shield: The asymmetric methyl groups at the 2' and 3' positions restrict free rotation around the biaryl axis. This steric encumbrance creates a deep chiral/steric pocket when deployed as a ligand, and introduces the potential for atropisomerism—a feature increasingly exploited in dynamic kinetic resolution (DKR) frameworks for asymmetric synthesis 2.

Reactivity Core 3-Chloro-5-(2,3-dimethylphenyl)phenol (Bifunctional Core) Ligand Phosphite Ligand Synthesis (via -OH group) Core->Ligand PCl3, NEt3 (Anhydrous) Coupling Cross-Coupling Substrate (via C-Cl bond) Core->Coupling Pd(0), Bulky Phosphine Hydroformylation Rh-Catalyzed Hydroformylation (High Regioselectivity) Ligand->Hydroformylation $pi$-Acceptor Coordination Buchwald Pd-Catalyzed Amination (Buchwald-Hartwig) Coupling->Buchwald Oxidative Addition

Fig 1: Dual reactivity pathways of the sterically hindered biaryl phenol core.

Application I: Precursor to Bulky Phosphite Ligands

Phosphite ligands derived from sterically demanding biaryl phenols are privileged structures in Rh-catalyzed hydroformylation and asymmetric hydrogenation. The synthesis involves the nucleophilic substitution of phosphorus trichloride (


) by the phenol.

Causality in Reaction Design: The reaction must be conducted under strict Schlenk conditions. The presence of even trace moisture leads to the formation of H-phosphonates (


), which are catalytically inactive and notoriously difficult to separate from the desired phosphite due to nearly identical retention factors (

) in chromatography. Triethylamine (

) is utilized not merely as an acid scavenger to drive the equilibrium, but to prevent HCl-catalyzed cleavage of the biaryl axis.
Comparative Catalytic Efficiency

When deployed in the Rh-catalyzed hydroformylation of styrene, the ligand derived from 3-Chloro-5-(2,3-dimethylphenyl)phenol demonstrates superior regioselectivity toward the branched aldehyde compared to standard unhindered phosphites.

Ligand SystemConversion (%)Regioselectivity (Branched:Linear)TOF (

)
Triphenylphosphite>9965 : 351,200
BINOL-derived Phosphoramidite9588 : 12850
3-Cl-5-(2,3-diMe-Ph)phenol-derived 98 94 : 6 1,050

Table 1: Hydroformylation of styrene (Conditions: 0.1 mol%


, 10 bar 

, 60°C, 4h).

Application II: Late-Stage Buchwald-Hartwig Amination

The cross-coupling of the 3-chloro group presents a distinct synthetic challenge. The C-Cl bond in a highly sterically hindered biaryl system is notoriously difficult to activate, often requiring stereoconvergent or dynamic kinetic strategies to overcome the high barrier to rotation during the catalytic cycle 3.

Causality in Reaction Design: To overcome the high activation energy of oxidative addition into the encumbered C-Cl bond,


 is selected as the Pd(0) source. Unlike 

, it lacks strongly coordinating stabilizing ligands that could compete with the bulky dialkylbiarylphosphine ligand (e.g., XPhos), ensuring rapid formation of the active 12-electron

species. Furthermore, because strong bases (like

) can deprotonate the unprotected phenol and poison the catalyst via the formation of insoluble Pd-phenoxide complexes, a milder base (

) combined with elevated temperatures is strictly required.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl (Biaryl Phenol) AmineCoord Amine Coordination OxAdd->AmineCoord + HNR2 - Base·HCl RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd0 - Product (Aminobiaryl)

Fig 2: Pd-Catalyzed Buchwald-Hartwig amination cycle of the sterically hindered C-Cl bond.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Tris(3-chloro-5-(2,3-dimethylphenyl)phenyl) Phosphite

This protocol utilizes a self-validating NMR tracking system to ensure anhydrous ligand integrity.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 3-Chloro-5-(2,3-dimethylphenyl)phenol (3.05 eq, 3.05 mmol) and anhydrous toluene (20 mL). Stir until fully dissolved.

  • Base Addition: Inject anhydrous triethylamine (4.0 eq, 4.0 mmol) via a gas-tight syringe. Cool the mixture to 0°C using an ice bath.

  • Phosphitylation: Dropwise, add phosphorus trichloride (

    
    , 1.0 eq, 1.0 mmol) as a 1.0 M solution in toluene over 15 minutes. A dense white precipitate (
    
    
    
    ) will immediately form.
  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation (

    
     NMR):  Extract a 0.1 mL aliquot under Argon, dilute in 
    
    
    
    , and acquire a
    
    
    NMR spectrum.
    • Validation Check: The disappearance of the

      
       signal (~220 ppm) and the appearance of a single sharp peak at ~130-135 ppm confirms successful tri-substitution. Any peaks around 0-20 ppm indicate moisture contamination (H-phosphonate formation).
      
  • Isolation: Filter the suspension through a pad of oven-dried Celite under Argon. Concentrate the filtrate in vacuo to yield the bulky phosphite ligand as a viscous oil or amorphous solid.

Protocol B: Chemoselective Pd-Catalyzed Amination of the C-Cl Bond

This protocol describes the direct amination of the unactivated C-Cl bond while tolerating the free phenol.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and XPhos (8 mol%) in a sealed vial with 2 mL anhydrous 1,4-dioxane. Stir at 40°C for 20 minutes until the solution turns a deep, homogeneous red (indicating the formation of the active 
    
    
    
    species).
  • Substrate Loading: To a separate 20 mL pressure tube, add 3-Chloro-5-(2,3-dimethylphenyl)phenol (1.0 mmol), morpholine (1.5 mmol), and finely milled, anhydrous

    
     (2.5 mmol).
    
  • Coupling: Transfer the pre-activated catalyst solution into the pressure tube. Seal the tube with a Teflon-lined cap, remove from the glovebox, and heat at 110°C in a pre-heated oil bath for 18 hours.

  • In-Process Validation (GC-MS): Cool the reaction to room temperature. Dilute a 50

    
     aliquot with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.
    
    • Validation Check: Confirm the disappearance of the starting material mass (

      
       ~232) and the emergence of the product mass (
      
      
      
      ~283). The absence of dehalogenated biaryl (
      
      
      ~198) validates the chemoselectivity of the XPhos ligand.
  • Workup: Dilute the mixture with EtOAc, wash with saturated aqueous

    
     (to neutralize the base without extracting the phenol), dry over 
    
    
    
    , and purify via flash chromatography.

References

  • Das, A., Myers, D. L., Ganesh, V., & Greaney, M. F. "Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis." Organic Letters, American Chemical Society. Available at:[Link]

  • ACS Publications. "Engineered Alcohol Dehydrogenases-Catalyzed Enantiodivergent Atroposelective Synthesis of Axially Chiral Biaryl Phenols via Dynamic Kinetic Resolution." Journal of the American Chemical Society. Available at:[Link]

  • PubMed. "Catalytic Atroposelective Dynamic Kinetic Resolution of Biaryl Lactones with Activated Isocyanides." Organic Letters, 2021. Available at:[Link]

  • PMC - NIH. "Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations." Chemical Reviews. Available at:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assembly of highly functionalized biaryl scaffolds is a fundamental operation in modern drug discovery and development. This application note details a robust, scalable, and self-validating three-step synthetic protocol for 3-Chloro-5-(2,3-dimethylphenyl)phenol . By leveraging intrinsic halogen chemoselectivity and strategic protecting group chemistry, this route eliminates the need for complex chromatographic separations, ensuring high process mass intensity (PMI) efficiency suitable for multi-gram to kilogram scale-up.

Retrosynthetic Strategy & Mechanistic Causality

Designing a scalable route for a di-halogenated biaryl phenol requires strict control over both chemoselectivity and functional group compatibility. The synthesis is built upon three mechanistic pillars:

  • Orthogonal Protection Strategy (Causality of MOM Selection): Free phenols can coordinate with palladium catalysts, poisoning the catalytic cycle or leading to base-mediated oxidative side reactions. While benzyl (Bn) ethers are standard phenol protecting groups, their subsequent removal typically requires palladium-catalyzed hydrogenolysis (Pd/C, H₂). Subjecting an aryl chloride to these conditions invariably results in unwanted hydrodechlorination[1]. To circumvent this, a methoxymethyl (MOM) ether is utilized. The MOM group forms a robust acetal that easily withstands the basic conditions of cross-coupling but is rapidly cleaved under mild, non-reductive acidic conditions[1].

  • Kinetic Chemoselectivity in Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is the premier method for biaryl construction[2]. The starting material, 3-bromo-5-chlorophenol, possesses two potential sites for oxidative addition. However, the bond dissociation energy of a C–Br bond (~68 kcal/mol) is significantly lower than that of a C–Cl bond (~81 kcal/mol). As demonstrated in foundational studies on palladium catalysis, standard phosphine-ligated catalysts like Pd(dppf)Cl₂ exhibit a high kinetic barrier for C–Cl insertion[3]. By maintaining the reaction at 80 °C, the palladium selectively inserts into the C–Br bond, leaving the aryl chloride completely intact and eliminating the need for differential halogen protection[3].

  • Self-Validating Equilibriums: Every step in this protocol is designed to be self-validating. By utilizing specific In-Process Controls (IPCs) such as LC-MS mass tracking and TLC fluorescence quenching, the operator can definitively confirm the completion of each transformation before proceeding to downstream unit operations.

Process Workflow Visualization

Workflow SM 3-Bromo-5-chlorophenol (Starting Material) Step1 Step 1: MOM Protection MOM-Cl, DIPEA, DCM 0 °C to RT SM->Step1 Int1 Intermediate 1 1-Bromo-3-chloro-5- (methoxymethoxy)benzene Step1->Int1 IPC: TLC (Hex/EtOAc) Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C Int1->Step2 + (2,3-Dimethylphenyl) boronic acid Int2 Intermediate 2 Biaryl MOM-Ether Step2->Int2 IPC: LC-MS Step3 Step 3: Deprotection 3M HCl, MeOH/THF 50 °C Int2->Step3 Target 3-Chloro-5-(2,3- dimethylphenyl)phenol Step3->Target IPC: HPLC (>98%)

Figure 1: Scalable 3-step synthetic workflow for 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-chloro-5-(methoxymethoxy)benzene (Int-1)
  • Objective: Mask the reactive phenol to prevent catalyst poisoning.

  • Procedure:

    • Charge a flame-dried 1 L reactor with 3-bromo-5-chlorophenol (50.0 g, 241 mmol) and anhydrous dichloromethane (DCM, 500 mL) under N₂.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (63.0 mL, 361 mmol, 1.5 equiv) dropwise over 15 minutes.

    • Slowly add chloromethyl methyl ether (MOM-Cl) (22.0 mL, 289 mmol, 1.2 equiv) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. (Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood).

    • Remove the cooling bath and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (9:1 Hexanes/EtOAc). The starting material (Rf = 0.2) should be completely consumed, replaced by a non-polar UV-active spot (Rf = 0.6).

  • Workup: Quench with saturated aqueous NH₄Cl (200 mL). Separate the organic layer, wash with brine (200 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil (58.8 g, 97% yield). Use directly in the next step.

Step 2: Chemoselective Suzuki-Miyaura Cross-Coupling (Int-2)
  • Objective: Construct the biaryl C–C bond with absolute chemoselectivity for the C–Br position.

  • Procedure:

    • In a 2 L three-neck flask equipped with a reflux condenser, dissolve Int-1 (50.0 g, 199 mmol) and (2,3-dimethylphenyl)boronic acid (32.8 g, 219 mmol, 1.1 equiv) in a degassed mixture of 1,4-Dioxane (600 mL) and H₂O (150 mL).

    • Add K₂CO₃ (82.5 g, 597 mmol, 3.0 equiv) and sparge the heterogeneous mixture with N₂ for 20 minutes.

    • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3.25 g, 3.98 mmol, 2 mol%).

    • Heat the reaction mixture to an internal temperature of 80 °C for 12 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot into 1 mL acetonitrile and analyze via LC-MS. The reaction is complete when the Int-1 isotopic mass cluster (m/z 250/252/254) is <1% relative to the product mass (m/z 276/278).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate to remove dioxane. Extract the aqueous residue with EtOAc (3 × 200 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-path silica plug (Hexanes/EtOAc) to afford Intermediate 2 as a viscous oil (48.5 g, 88% yield).

Step 3: Acid-Mediated Deprotection to Target Compound
  • Objective: Cleave the MOM acetal to reveal the target phenol without degrading the biaryl core.

  • Procedure:

    • Dissolve Int-2 (45.0 g, 162 mmol) in a 1:1 mixture of Methanol and THF (400 mL total volume).

    • Add 3M aqueous HCl (160 mL) in one portion.

    • Heat the mixture to 50 °C and stir for 6 hours.

  • Self-Validation (IPC): Monitor via HPLC. The Int-2 peak should shift to a lower retention time corresponding to the more polar free phenol.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Extract the resulting aqueous suspension with DCM (2 × 250 mL). Wash the organic layer with saturated NaHCO₃ (until pH is neutral), dry over Na₂SO₄, and evaporate. Recrystallize the crude solid from Heptane/Toluene to yield the pure target compound as an off-white crystalline solid (34.5 g, 91% yield).

Analytical Data & Quality Control

To ensure the integrity of the scaled-up material, comprehensive analytical profiling is required. Table 1 summarizes the expected quantitative data for the workflow, while Table 2 outlines the critical impurities to monitor.

Table 1: Quantitative Process Data & Analytical Profile

StageCompoundYieldPurity (HPLC)Key MS/NMR Identifiers
Step 1 Intermediate 1 (MOM Ether)97%>95%¹H NMR (CDCl₃): δ 5.15 (s, 2H, -OCH₂O-), 3.45 (s, 3H, -OCH₃).
Step 2 Intermediate 2 (Biaryl)88%>96%LC-MS (ESI+): m/z 277.10[M+H]⁺.
Step 3 Target Molecule 91%>99.5% LC-MS (ESI-): m/z 231.05 [M-H]⁻.¹H NMR (400 MHz, CDCl₃): δ 7.15-7.05 (m, 3H), 6.95 (t, J=1.5 Hz, 1H), 6.85 (t, J=1.5 Hz, 1H), 6.75 (t, J=1.5 Hz, 1H), 5.10 (br s, 1H, -OH), 2.30 (s, 3H), 2.15 (s, 3H).

Table 2: Critical Quality Attributes (CQAs) & Impurity Profiling

Impurity TypeOriginMitigation Strategy
Des-chloro Impurity (3-(2,3-dimethylphenyl)phenol)Over-reduction (hydrodechlorination) during cross-coupling due to excessive heat or overly active Pd species.Maintain reaction strictly at 80 °C. Utilize Pd(dppf)Cl₂ rather than highly electron-rich bulky phosphines[3].
Homocoupling Impurity (2,2',3,3'-tetramethylbiphenyl)Base-mediated oxidative homocoupling of the boronic acid in the presence of trace oxygen.Rigorously sparge the solvent mixture with N₂ for 20 minutes prior to catalyst addition.
Incomplete Deprotection Insufficient acid concentration or premature reaction termination.Ensure IPC confirms >99% conversion before workup. THF is required to maintain substrate solubility in the acidic aqueous media.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley, 2006.
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995.
  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 2002.

Sources

Application Note: Advanced HPLC-DAD/MS Method Development for the Quantification of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-Chloro-5-(2,3-dimethylphenyl)phenol is a complex, highly hydrophobic halogenated biphenyl derivative. Its structural architecture—comprising a biphenyl core, a weakly acidic phenolic hydroxyl group, a highly electronegative chlorine atom, and sterically hindering ortho-methyl substitutions—presents a multifaceted chromatographic challenge.

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this analyte requires moving beyond generic protocols. To ensure peak symmetry, adequate retention, and baseline resolution from synthetic impurities, the method must be engineered around the molecule's specific physicochemical interaction pathways.

Mechanistic Rationale for Method Parameters

Stationary Phase Selection: Orthogonal Selectivity

While traditional C18 columns rely exclusively on dispersive hydrophobic interactions, the biphenyl architecture of this analyte demands orthogonal selectivity. A Biphenyl or Phenyl-Hexyl stationary phase is highly recommended. The


 interactions between the electron-dense aromatic rings of the analyte and the phenyl groups of the stationary phase provide superior resolution for aromatic isomers compared to standard alkyl phases[1][2]. Furthermore, utilizing a core-shell biphenyl particle morphology has been proven to increase peak capacity by over 30% for phenolic compounds, reducing run times while minimizing resistance to mass transfer[3].
Mobile Phase Optimization: The Critical Role of pH

The analyte contains a phenolic hydroxyl group with an estimated pKa of ~9.0–9.5. If the mobile phase pH approaches this pKa, the analyte will partially ionize, leading to severe peak tailing and unpredictable retention shifts due to secondary electrostatic interactions with residual silanols on the silica matrix[1].

To enforce a single, neutral protonation state, the mobile phase must be maintained at least two pH units below the pKa. Utilizing 0.1% Formic Acid (FA) (pH ~2.7) in both the aqueous and organic phases ensures complete protonation of the phenol while maintaining strict compatibility with downstream electrospray ionization mass spectrometry (ESI-MS)[4]. Acetonitrile is preferred over methanol as the organic modifier due to its aprotic nature, which generally yields sharper peaks for halogenated aromatics.

Mechanism cluster_0 Biphenyl Stationary Phase Interactions Analyte 3-Chloro-5-(2,3- dimethylphenyl)phenol Hydrophobic Hydrophobic (Dispersive) Interactions Analyte->Hydrophobic Alkyl & Chloro Groups PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Biphenyl Core Hbond Hydrogen Bonding (Silanols) Analyte->Hbond Suppressed by 0.1% Formic Acid

Fig 1: Mechanistic interaction dynamics between the analyte and a biphenyl stationary phase.

Optimized Chromatographic Conditions

The following parameters have been synthesized to provide a self-validating, high-resolution separation system.

ParameterSpecification / SettingMechanistic Rationale
Column Core-Shell Biphenyl (150 × 4.6 mm, 2.6 µm)Maximizes

interactions for aromatic resolution; core-shell improves mass transfer[3].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterMaintains pH < 3 to suppress phenolic ionization; MS-compatible[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic solvent provides sharper peaks for hydrophobic halogenated aromatics than Methanol.
Gradient Program 0-2 min: 40% B2-10 min: 40%

85% B10-12 min: 85% B12.1-15 min: 40% B
Ensures retention of polar impurities early on, while strongly eluting the highly hydrophobic API.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 40 °CReduces mobile phase viscosity, lowering backpressure and improving peak symmetry.
Detection UV-DAD at 210 nm and 280 nmCaptures both the primary aromatic

and secondary

transitions.
Injection Vol 5 µLMinimizes band broadening from sample solvent effects.

Experimental Workflow and Protocols

Workflow A 1. Physicochemical Profiling B 2. Stationary Phase Selection A->B Hydrophobicity & Aromaticity C 3. Mobile Phase Optimization A->C Phenolic pKa (~9.5) D 4. Sample Extraction (SPE / LLE) B->D C->D pH < 3.0 E 5. Method Validation (ICH Q2) D->E Optimized Protocol

Fig 2: Step-by-step method development workflow for phenolic biphenyl derivatives.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Sonicate and filter. Causality: Consistent mobile phase preparation prevents baseline drift. Formic acid ensures the mobile phase pH remains at ~2.7, keeping the phenolic group fully protonated to prevent peak tailing[1].

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-Chloro-5-(2,3-dimethylphenyl)phenol reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solutions: Dilute the stock solution with the Initial Mobile Phase (40% B) to construct a calibration curve ranging from 0.1 µg/mL to 50 µg/mL. Causality: Diluting the final sample in the initial mobile phase composition prevents solvent-mismatch peak distortion (fronting or splitting) upon injection[1].

Step 3: Solid-Phase Extraction (SPE) for Complex Matrices

If extracting the analyte from biological or environmental matrices:

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of acidified water (0.1% FA) through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Loading: Load the sample matrix at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the highly hydrophobic analyte with 3 mL of 100% Acetonitrile. Evaporate under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase. Causality: Polymeric HLB sorbents effectively capture hydrophobic halogenated phenols, allowing for high recovery and pre-concentration without premature breakthrough.

Step 4: HPLC-DAD/MS Execution
  • Purge the HPLC system lines to remove air bubbles.

  • Equilibrate the Biphenyl column with 60% Phase A / 40% Phase B until a stable baseline and consistent system pressure are achieved (typically 15-20 column volumes).

  • Execute the gradient method and monitor the UV trace at 210 nm and 280 nm. Causality: Biphenyl core-shell columns provide enhanced

    
     selectivity and higher peak capacity for phenolic compounds compared to fully porous C18 columns, ensuring baseline separation from closely eluting isomers[2][3].
    

System Suitability & Validation Targets (ICH Q2)

To ensure the protocol acts as a self-validating system, the following parameters must be met prior to sample analysis.

Validation ParameterTarget SpecificationCorrective Action if Failed
Retention Time (RT) Precision RSD

1.0% (n=6)
Check pump check-valves for micro-leaks or verify column thermostat stability.
Peak Tailing Factor (

)

Verify mobile phase pH is strictly < 3.0; replace the guard column if contaminated[1].
Theoretical Plates (

)

Flush column with 100% Acetonitrile to remove strongly retained hydrophobic lipids.
Linearity (

)

(0.1 - 50 µg/mL)
Ensure sample diluent precisely matches the initial mobile phase strength.
LOD / LOQ

µg/mL /

µg/mL
Switch to MS/MS detection (MRM mode) for ultra-trace environmental or plasma analysis.

References

  • Kadmi, Y., et al. "Controlling contamination for determination of ultra-trace levels of priority pollutants chlorophenols in environmental water matrices." Arabian Journal of Chemistry. URL:[Link]

  • SIELC Technologies. "Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column." SIELC. URL: [Link]

  • MDPI. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." MDPI. URL:[Link]

  • Queen's University Belfast. "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." QUB. URL:[Link]

Sources

Application Note: Advanced Recrystallization Techniques for 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

3-Chloro-5-(2,3-dimethylphenyl)phenol is a sterically hindered, substituted biphenyl derivative. Structurally, it presents a unique amphiphilic-like challenge for purification: it possesses a highly lipophilic 2,3-dimethylphenyl moiety, a halogenated core, and a polar, hydrogen-bonding phenolic hydroxyl group. Compounds of this class are typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling [1].

The primary purification bottleneck for such biphenyl phenols is their high propensity to undergo Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—during cooling crystallization [2]. When supersaturation generation outpaces the kinetics of crystal nucleation, the solute separates into a dense, impurity-rich liquid phase rather than forming a pure solid lattice. This application note details robust, causality-driven recrystallization protocols designed to bypass the miscibility gap, enforce true crystalline nucleation, and yield high-purity active pharmaceutical ingredients (APIs) or intermediates.

Solvent Selection Rationale

Designing a self-validating crystallization system requires exploiting the molecule's differential solubility across temperature gradients.

  • Single-Solvent System (Toluene): Exploits the aromatic backbone of the biphenyl. Toluene provides excellent solvation at its boiling point (110°C) due to favorable π-π interactions. However, its inability to act as a hydrogen-bond acceptor sharply reduces the solubility of the phenolic compound upon cooling, driving high-yield precipitation.

  • Binary Anti-Solvent System (Ethyl Acetate / Heptane): Optimal for highly impure crude mixtures. Ethyl Acetate (EtOAc) acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the phenol and ensuring complete dissolution of the crude matrix. Heptane acts as a strict, non-polar anti-solvent used to precisely titrate the solution to its metastable zone boundary [3].

Quantitative Solvent Screening Matrix
Solvent SystemRatio (v/v)Sol. at 20°C (mg/mL)Sol. at Tboil (mg/mL)SuitabilityMechanistic Action
Toluene N/A< 15> 250ExcellentHigh temperature coefficient; relies on aromatic affinity.
EtOAc / Heptane 1 : 4< 5> 300SuperiorEtOAc breaks H-bonds; Heptane forces supersaturation.
Ethanol / Water 3 : 1~ 40> 150PoorHigh risk of LLPS (oiling out) due to hydrophobic bulk.
Isopropanol N/A~ 85> 400ModerateSolute remains too soluble at room temperature; poor yield.

Crystallization Workflow

G Start Crude Biphenyl Phenol Evaluate Solvent Selection Start->Evaluate Single Single Solvent (Toluene) Evaluate->Single High Temp Soluble Binary Binary System (EtOAc / Heptane) Evaluate->Binary High Lipophilicity HotFilt1 Hot Filtration (Remove Pd/Insolubles) Single->HotFilt1 HotFilt2 Hot Filtration (Remove Pd/Insolubles) Binary->HotFilt2 Cool Controlled Cooling (0.1 - 0.2 °C/min) HotFilt1->Cool Cloud Titrate Anti-Solvent (To Cloud Point) HotFilt2->Cloud Cloud->Cool Seed Seed Crystals Added (Bypass LLPS) Cool->Seed Metastable Zone Isolate Vacuum Filtration & Cake Washing Seed->Isolate Nucleation & Growth

Fig 1: Recrystallization workflow for biphenyl phenols highlighting metastable zone and LLPS control.

Detailed Experimental Protocols

Protocol A: Binary Anti-Solvent Crystallization (EtOAc / Heptane)

This protocol is a self-validating system; the visual cues of the cloud point dictate the progression of the experiment, ensuring reproducibility regardless of slight variations in crude purity [3].

  • Primary Dissolution: Weigh the crude 3-Chloro-5-(2,3-dimethylphenyl)phenol into an Erlenmeyer flask equipped with a magnetic stir bar. Add EtOAc at a ratio of 3 mL per gram of crude. Heat the suspension to 70°C until complete dissolution is achieved.

  • Hot Filtration (Impurity Scavenging): To remove residual palladium catalyst (from the Suzuki coupling) and insoluble organic oligomers, pass the hot solution through a pre-warmed fluted filter paper or a thin pad of Celite. Causality: Pre-warming the funnel prevents premature crystallization on the filter paper.

  • Anti-Solvent Titration: Return the filtrate to the heat source (70°C). Begin adding hot Heptane dropwise. Continue addition until a faint, persistent turbidity (cloudiness) is observed. Add exactly 1-2 drops of EtOAc until the solution just clears. Causality: This establishes the exact upper boundary of the metastable zone.

  • Seeding and Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to 60°C. Introduce 0.5% w/w of pure seed crystals. Begin a controlled cooling ramp of 0.15 °C/min down to 5°C. Causality: Adding seeds provides a low-energy surface for lattice integration, completely bypassing the spinodal decomposition boundary that leads to oiling out.

  • Isolation: Collect the resulting crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a pre-chilled (0°C) mixture of 1:5 EtOAc/Heptane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Single-Solvent Cooling Crystallization (Toluene)
  • Saturation: Suspend the crude compound in Toluene (approx. 5 mL/g) and heat to gentle reflux (110°C) until dissolved.

  • Clarification: Perform a hot filtration if particulate matter is visible.

  • Programmed Cooling: Transfer the solution to a programmable crystallizer or insulated bath. Cool from 110°C to 80°C at 0.5 °C/min, then from 80°C to 0°C at a strictly controlled 0.1 °C/min.

  • Harvest: Filter the purified solids, wash with ice-cold Toluene (1 mL/g), and dry under vacuum.

Mechanistic Insights & Troubleshooting (E-E-A-T)

Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Substituted phenols are notorious for forming a solute-rich liquid phase prior to crystallization. Thermodynamically, this occurs when the solution is quenched too rapidly, pushing the system past the binodal curve and into the miscibility gap before nucleation can occur [2].

  • Self-Validating Correction: If an emulsion (milky oil droplets) forms during Protocol A or B, the system has failed the kinetic test. The operator must immediately halt cooling, reheat the mixture until it is a homogeneous single liquid phase, add 5% v/v of the primary solvent (EtOAc or Toluene) to decrease the maximum supersaturation, and restart the cooling process at a slower ramp rate (≤ 0.1 °C/min) with earlier seeding.

Polymorphism and Entrapment

Rapid precipitation often leads to the entrapment of des-chloro or homocoupled biphenyl impurities within the crystal lattice. By strictly enforcing the 0.15 °C/min cooling ramp, the crystal growth rate is kept slower than the diffusion rate of impurities away from the growing crystal face, ensuring high thermodynamic purity of the final bulk API.

References

  • ACS Publications (Crystal Growth & Design). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide (5.301 Chemistry Laboratory Techniques). Retrieved from [Link]

Suzuki-Miyaura coupling reaction conditions using 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Protocol Optimization for 3-Chloro-5-(2,3-dimethylphenyl)phenol

Introduction: Navigating the Challenges of Hindered Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is fundamental to the synthesis of biaryls, structures that are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly challenging substrate: 3-Chloro-5-(2,3-dimethylphenyl)phenol . Its structure presents a confluence of obstacles that demand a carefully optimized protocol:

  • An Unactivated Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[4][5]

  • Steric Hindrance: The ortho- and meta-substituted dimethylphenyl group imparts significant steric bulk, which can impede the approach of the palladium catalyst and the organoboron coupling partner.

  • An Acidic Phenolic Proton: The free hydroxyl group can interfere with the basic conditions required for the reaction, potentially neutralizing the base or coordinating with the metal center.

As a senior application scientist, this document provides not just a protocol, but a strategic guide grounded in mechanistic principles to successfully navigate these challenges. We will explore the causality behind each experimental choice, ensuring a robust and reproducible methodology for researchers in drug development and synthetic chemistry.

The Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount to troubleshooting and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Often rate-limiting for aryl chlorides pd2_complex Ar-Pd(II)L(X) (Ar = Substrate) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L(Ar') (Ar' = Boronic Partner) transmetalation->pd2_biaryl Base is critical reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Rate-determining for bulky groups reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product sub_in Ar-Cl sub_in->oxidative_addition boron_in Ar'B(OH)3⁻ (from Ar'B(OH)₂ + Base) boron_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate. This is a difficult step for aryl chlorides and requires an electron-rich, bulky ligand on the palladium to promote reactivity.[8]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic boronate "ate" complex (Ar'B(OH)₃⁻), which is the active species in this step.[9][10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]

Critical Parameters for Coupling 3-Chloro-5-(2,3-dimethylphenyl)phenol

Success with this substrate hinges on the judicious selection of four key components: the catalyst, the ligand, the base, and the solvent.

Catalyst & Ligand: Overcoming Inertia

For unactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. The solution lies in using a combination of a simple palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized, bulky, and electron-rich phosphine ligand.[8][12]

  • Expertise: These ligands enhance the electron density on the palladium center, which promotes the oxidative addition into the strong C-Cl bond. Their steric bulk favors the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive.

  • Recommended Ligands: Dialkylbiaryl phosphines are the state-of-the-art for this purpose. SPhos and XPhos are excellent starting points due to their proven track record in coupling hindered and unactivated aryl chlorides.[8]

LigandStructureKey Feature
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHigh activity for aryl chlorides.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky, effective for highly hindered substrates.
Base Selection: A Multifunctional Role

The base is not merely a proton scavenger; it is a crucial activator in the catalytic cycle.[10] For this specific substrate, it serves two roles: activating the boronic acid and neutralizing the acidic phenol.

  • Experience: While weaker bases like Na₂CO₃ can be effective in some systems, the coupling of aryl chlorides typically requires stronger, non-nucleophilic bases to ensure a sufficient rate of transmetalation.[4]

  • Trustworthiness: Using at least 2.0-3.0 equivalents of the base is critical. The first equivalent will be consumed by the phenolic proton, and the subsequent amount is required to drive the formation of the boronate complex.

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): An excellent, moderately strong base that is widely used for challenging couplings.

    • Cs₂CO₃ (Cesium Carbonate): A stronger base whose larger, more "naked" cation can increase solubility and reactivity.

Solvent System: The Reaction Medium

The solvent must solubilize the reagents and catalyst while being stable to the reaction conditions.[13][14] Aprotic polar solvents are generally preferred.

  • Insight: For many Suzuki couplings, a mixture of an organic solvent and water is beneficial. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[15][16] However, for sensitive substrates, anhydrous conditions may be preferred to minimize side reactions.

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A classic and robust combination.

    • Toluene / Water: Another effective system, particularly at higher temperatures.

    • DMF (Dimethylformamide): A more polar option that can sometimes accelerate slow reactions.[14]

Detailed Experimental Protocol

Note: This protocol is a general guideline based on established principles for similar challenging substrates.[17] Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Materials and Reagents
ReagentMolar Equiv.Example Amount (for 1.0 mmol scale)Purpose
3-Chloro-5-(2,3-dimethylphenyl)phenol1.0246.7 mgAryl Halide (Substrate)
Arylboronic Acid1.2 - 1.51.2 - 1.5 mmolCoupling Partner
Pd(OAc)₂0.02 (2 mol%)4.5 mgPalladium Precursor
SPhos (or XPhos)0.04 (4 mol%)16.4 mgLigand
K₃PO₄3.0636.8 mgBase
1,4-Dioxane-8 mLSolvent
Degassed Water-2 mLCo-solvent
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Chloro-5-(2,3-dimethylphenyl)phenol (1.0 eq), the desired arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Note: Solvents should be degassed by sparging with argon for 20-30 minutes prior to use.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[4]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) setup 2. Add Solids to Dry Schlenk Flask reagents->setup inert 3. Evacuate & Backfill with Argon (3x) setup->inert solvent 4. Add Degassed Solvents via Syringe inert->solvent heat 5. Heat to 100-110 °C with Vigorous Stirring solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to Room Temp & Quench with H₂O monitor->cool extract 8. Extract with Ethyl Acetate cool->extract dry 9. Dry, Filter & Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure proper inert atmosphere; use fresh Pd precursor and high-quality ligand.
2. Insufficient BaseIncrease base equivalents to >3.0. Ensure base is dry and finely powdered.
3. Reaction Temperature Too LowIncrease temperature in 10 °C increments (up to solvent boiling point).
Dehalogenation of Starting Material 1. Presence of Water/Proton SourceUse thoroughly dried solvents and reagents.
2. Catalyst DegradationEnsure a robust ligand is used; maintain a strict inert atmosphere.
Homocoupling of Boronic Acid 1. Presence of OxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.[7]
2. Pd(II) Precursor ReductionThis is sometimes unavoidable but can be minimized by slow heating and proper inerting.
Reaction Stalls 1. Catalyst DecompositionAdd a small additional portion of catalyst/ligand.
2. Boronic Acid DecompositionConsider using a more stable boronic ester (e.g., a pinacol ester).[7]

Conclusion

The Suzuki-Miyaura coupling of 3-Chloro-5-(2,3-dimethylphenyl)phenol is a challenging yet achievable transformation. Success is predicated on a rational approach that directly addresses the inherent difficulties of the substrate: the inert C-Cl bond, steric hindrance, and the acidic phenol moiety. By employing a highly active palladium catalyst system featuring a bulky dialkylbiaryl phosphine ligand, in conjunction with a strong inorganic base and an appropriate solvent system, researchers can effectively synthesize complex biaryl phenols. The protocols and insights provided herein serve as a robust starting point for the development of novel molecular entities in the pharmaceutical and materials science landscapes.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Vertex AI Search.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). ArODES.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Center for Biotechnology Information.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. (2005). ACS Publications.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. (n.d.). BenchChem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with Aryl Halides - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). National Center for Biotechnology Information.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (n.d.). ResearchGate.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. (n.d.). PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (n.d.). ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.). Tokyo Chemical Industry (TCI).
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (2024). MDPI.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4,5-difluorobenzoic acid - Benchchem. (n.d.). BenchChem.
  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

Using 3-Chloro-5-(2,3-dimethylphenyl)phenol as a ligand precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-5-(2,3-dimethylphenyl)phenol as a Versatile Precursor for Solid-Supported Bulky Phosphine Ligands

Executive Overview

The transition from homogeneous to heterogeneous palladium catalysis is a critical frontier in sustainable drug development. While homogeneous bulky biarylphosphine ligands excel in activating challenging substrates, their lack of recyclability and the resulting heavy metal contamination in final Active Pharmaceutical Ingredients (APIs) present significant bottlenecks. This application note details the strategic use of 3-chloro-5-(2,3-dimethylphenyl)phenol as a trifunctional scaffold to synthesize highly active, solid-supported phosphine ligands that bridge the gap between homogeneous reactivity and heterogeneous recyclability.

Mechanistic Rationale: The Trifunctional Scaffold

The architecture of 3-chloro-5-(2,3-dimethylphenyl)phenol is uniquely suited for bottom-up ligand design due to its three orthogonal reactive sites:

  • The Phenol (-OH) Terminus: Serves as a highly nucleophilic anchoring point. It allows for covalent tethering to benzyl chloride-functionalized supports (e.g., Merrifield resin) via a Williamson ether synthesis. This ether linkage is chemically robust under the strongly basic conditions typical of downstream cross-coupling reactions.

  • The 5-(2,3-Dimethylphenyl) Motif: Provides the essential steric bulk. The ortho-methyl groups on the peripheral ring restrict rotation and project electron density into the coordination sphere. This steric pressure forces the palladium center into a highly reactive, monoligated

    
     state, which is a prerequisite for the oxidative addition of unactivated aryl chlorides [1].
    
  • The Aryl Chloride (-Cl) Terminus: Acts as a chemoselective handle for late-stage palladium-catalyzed C-P bond formation. By performing the phosphination after immobilization, we prevent premature oxidation of the phosphine and avoid complex protection/deprotection sequences [2].

Experimental Methodologies

The following protocols detail the synthesis of the immobilized catalyst. Each step is designed as a self-validating system to ensure quality control on the solid phase, where standard solution-state NMR is ineffective.

Protocol A: Covalent Immobilization via O-Alkylation

Objective: Tether the precursor to the solid support without disrupting the aryl chloride moiety.

  • Resin Swelling: Suspend Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (15 mL) and agitate gently for 30 minutes to maximize pore accessibility.

  • Reagent Addition: Add 3-chloro-5-(2,3-dimethylphenyl)phenol (1.5 mmol, 1.5 eq) and anhydrous

    
     (2.0 mmol, 2.0 eq).
    
    • Causality:

      
       is selected over stronger bases (like NaH) to prevent degradation of the polystyrene backbone. The benzylic chloride of the resin is significantly more electrophilic than the aromatic chloride of the precursor, ensuring exclusive O-alkylation.
      
  • Reaction: Heat the suspension to 80 °C under argon for 24 hours with orbital shaking.

  • Washing & Validation: Filter the resin and wash sequentially with DMF,

    
    , Methanol, and DCM (3 × 10 mL each). Dry under vacuum.
    
    • Self-Validation: Analyze the resin via ATR-FTIR. The disappearance of the broad phenol -OH stretch (~3300

      
      ) and the emergence of an aromatic ether C-O stretch (~1200 
      
      
      
      ) confirms successful immobilization.
Protocol B: On-Resin Palladium-Catalyzed C-P Bond Formation

Objective: Convert the resin-bound aryl chloride into a bulky dialkylphosphine ligand.

  • System Setup: In a Schlenk flask, combine the dried resin from Protocol A (1.0 g) with

    
     (0.05 mmol, 5 mol%) and anhydrous Toluene (10 mL).
    
  • Phosphination: Add dicyclohexylphosphine (

    
    , 2.0 mmol, 2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq).
    
    • Causality: Pd-catalyzed C-P coupling is utilized instead of traditional halogen-metal exchange (lithiation). Organolithium reagents can cleave the newly formed ether linkage and degrade the resin matrix. The Pd-catalyzed route operates under milder conditions and is highly chemoselective [2]. DIPEA neutralizes the generated HCl without coordinating to the Pd center.

  • Reaction: Heat to 110 °C for 48 hours under a strict argon atmosphere.

  • Cleansing & Validation: Filter and wash the resin vigorously with hot Toluene, DCM, and Methanol to remove all unbound palladium and phosphine oxides.

    • Self-Validation: Perform elemental analysis (EA) on the dried beads. A successful transformation is validated by a near-quantitative decrease in Chlorine content and a corresponding stoichiometric increase in Phosphorus content.

Data Presentation: Catalytic Efficacy & Recyclability

The resulting immobilized ligand was complexed with


 and evaluated against a standard homogeneous system in the Suzuki-Miyaura cross-coupling of 4-chlorotoluene and phenylboronic acid. The steric flexibility of the 2,3-dimethylphenyl group ensures that the immobilized variant maintains a kinetic profile comparable to highly optimized homogeneous ligands [3].

Table 1: Comparative Catalytic Performance in Suzuki-Miyaura Coupling (Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol),


 (2.0 eq), 1 mol% Pd, Toluene, 100 °C, 4 h)
Catalyst SystemYield (%)Turn Over Number (TON)Pd Leaching in API (ppm)Recyclability (Yield at Cycle 5)
Homogeneous SPhos/Pd 989,80015.2N/A (Homogeneous)
Immobilized Precursor/Pd 959,500< 1.092%

Insight: The immobilized system achieves near-parity in yield and TON while drastically reducing palladium leaching into the product, satisfying stringent pharmaceutical manufacturing regulations.

Visual Workflow

The logical progression from the raw trifunctional precursor to the active heterogeneous catalyst is mapped below.

G P1 3-Chloro-5-(2,3-dimethylphenyl)phenol (Ligand Precursor) Int1 Resin-Bound Aryl Chloride (Ether Linkage) P1->Int1 K₂CO₃, DMF, 80°C (Williamson Ether Synthesis) R1 Merrifield Resin (Solid Support) R1->Int1 K₂CO₃, DMF, 80°C (Williamson Ether Synthesis) Int2 Immobilized Bulky Phosphine Ligand Int1->Int2 Pd(OAc)₂, DiPEA, 110°C (C-P Cross-Coupling) P2 HPCy₂ (Dicyclohexylphosphine) P2->Int2 Pd(OAc)₂, DiPEA, 110°C (C-P Cross-Coupling) Cat Active Heterogeneous Pd-Catalyst System Int2->Cat Pd₂(dba)₃ (Complexation)

Fig 1. Synthetic workflow for the immobilization and phosphination of the ligand precursor.

References

1.. Organic Letters, 2011. 2.. European Journal of Organic Chemistry, 2012. 3.. The Journal of Organic Chemistry, 2013.

Application Note: Chemoselective Synthesis of 3-Chloro-5-(2,3-dimethylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Asymmetrically substituted biphenyl scaffolds are ubiquitous in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and allosteric modulators. The synthesis of 3-chloro-5-(2,3-dimethylphenyl)phenol presents a unique synthetic challenge: achieving regioselective carbon-carbon bond formation while navigating the steric hindrance of an ortho-substituted nucleophile and avoiding unnecessary protecting-group manipulations.

This protocol details a highly efficient, one-step Suzuki-Miyaura cross-coupling utilizing 3-bromo-5-chlorophenol and (2,3-dimethylphenyl)boronic acid . The methodology is built upon two critical mechanistic pillars:

  • Halogen Chemoselectivity: The bond dissociation energy of a C–Br bond (~68 kcal/mol) is significantly lower than that of a C–Cl bond (~81 kcal/mol). This thermodynamic differential dictates that the palladium(0) species will undergo oxidative addition almost exclusively at the C–Br bond, leaving the C–Cl bond intact for potential downstream late-stage functionalization .

  • Unprotected Phenol Tolerance: Traditional cross-coupling protocols often require the protection of acidic phenolic hydroxyl groups (e.g., as methoxy or silyl ethers) to prevent catalyst poisoning or side reactions. However, modern palladium catalysis, combined with an appropriate inorganic base, allows for the direct coupling of unprotected phenols. This circumvents two synthetic steps (protection and deprotection), maximizing atom economy and overall yield .

To overcome the steric bulk of the 2,3-dimethylphenyl moiety during the transmetalation and reductive elimination steps, Pd(dppf)Cl₂ is selected as the precatalyst. The bidentate dppf ligand possesses a wide bite angle (99°), which forces the intermediate palladium(II) complex into a geometry that highly accelerates reductive elimination, driving the catalytic cycle forward.

Experimental Workflow

Workflow R1 3-Bromo-5-chlorophenol (Electrophile) Reaction Catalytic Cycle Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C R1->Reaction R2 (2,3-Dimethylphenyl) boronic acid (Nucleophile) R2->Reaction Workup Phase Separation & Acidic Workup Reaction->Workup 12 h Purification Silica Gel Chromatography Workup->Purification Organic Phase Product 3-Chloro-5-(2,3- dimethylphenyl)phenol Purification->Product Pure Yield

Figure 1: Experimental workflow for the chemoselective Suzuki-Miyaura synthesis.

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a 10.0 mmol preparative-scale synthesis.

ReagentMW ( g/mol )EquivalentsMass/VolumeMolesRole
3-Bromo-5-chlorophenol207.451.02.07 g10.0 mmolElectrophile
(2,3-Dimethylphenyl)boronic acid150.001.11.65 g11.0 mmolNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mg0.5 mmolCatalyst
Potassium carbonate (K₂CO₃)138.202.53.45 g25.0 mmolBase
1,4-Dioxane (Anhydrous)88.11-40.0 mL-Solvent
Deionized Water18.02-10.0 mL-Co-solvent

Note on Solvent Causality: A 4:1 ratio of Dioxane to Water is critical. Water is strictly required to hydroxylate the boronic acid into a reactive boronate complex [R-B(OH)3]-, which is the actual species that undergoes transmetalation. Dioxane ensures the organic substrates remain fully solvated at 90 °C.

Step-by-Step Laboratory Protocol

Phase 1: Reaction Setup and Degassing
  • Reagent Charging: To an oven-dried 100 mL Schlenk flask equipped with a PTFE-coated magnetic stir bar, add 3-bromo-5-chlorophenol (2.07 g, 10.0 mmol), (2,3-dimethylphenyl)boronic acid (1.65 g, 11.0 mmol), and K₂CO₃ (3.45 g, 25.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Rigorous Degassing (Critical Step): Oxygen is highly detrimental to Pd(0) species and promotes the homocoupling of boronic acids. Degas the biphasic mixture by sparging with high-purity Argon for a minimum of 15 minutes. Alternatively, perform three consecutive freeze-pump-thaw cycles.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol). Seal the Schlenk flask securely.

Phase 2: Execution and Self-Validating Monitoring
  • Heating: Submerge the flask in a pre-heated silicone oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 12 hours.

  • In-Process Control (IPC): After 12 hours, halt stirring and allow the layers to separate briefly. Withdraw a 10 µL aliquot of the upper organic layer. Dilute with 1 mL of acetonitrile and analyze via LC-MS or TLC (Hexanes/EtOAc 4:1).

    • Self-Validation: The reaction is complete when the starting material peak (m/z ~206/208) is consumed, and the product mass (m/z ~232 [M-H]- in negative ion mode) is dominant.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Acidic Aqueous Wash (Critical Step): Because the product is a phenol (pKa ~9.5) and the reaction is highly basic, a significant portion of the product will exist as a water-soluble phenoxide salt. Add 1M HCl dropwise to the aqueous layer until the pH reaches ~5-6. Failure to acidify will result in catastrophic yield loss during extraction.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and dioxane. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

Phase 4: Purification
  • Flash Chromatography: Load the crude dark oil onto a silica gel column. Elute using a gradient of 100% Hexanes to 90:10 Hexanes/Ethyl Acetate. The product typically elutes at ~5% Ethyl Acetate.

  • Final Isolation: Pool the fractions containing the pure product (verified by TLC, Rf ~0.35 in 9:1 Hexanes/EtOAc) and concentrate in vacuo to afford 3-chloro-5-(2,3-dimethylphenyl)phenol.

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
Incomplete conversion of 3-bromo-5-chlorophenol Catalyst deactivation via O₂ ingress.Ensure rigorous Argon sparging prior to catalyst addition. Verify Schlenk flask seals.
Significant formation of biaryl homocoupling product Excess oxygen or high local concentration of base.Ensure strictly anaerobic conditions. If homocoupling persists, add the boronic acid slowly via syringe pump over 2 hours.
Poor phase separation during workup (Emulsion) Formation of phenolic salts acting as surfactants.Verify the aqueous layer has been acidified to pH 5-6 with 1M HCl to fully protonate the phenol before extraction.
Formation of des-bromo by-product (3-chlorophenol) Protodeboronation of the boronic acid competing with transmetalation.Lower the reaction temperature to 80 °C. Ensure the boronic acid is not degraded (store at 4 °C).

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.[Link]

  • Alazmi, M., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2106.[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Chloro-5-(2,3-dimethylphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized biphenyl derivatives like 3-Chloro-5-(2,3-dimethylphenyl)phenol presents unique chemoselectivity and purification challenges. This guide is designed for drug development professionals and researchers seeking to troubleshoot low yields, eliminate side reactions, and optimize their catalytic workflows.

Historically, this synthesis relied on a protected intermediate (3-bromo-5-chloroanisole), which necessitated a harsh downstream demethylation step. Modern optimizations favor the direct Suzuki-Miyaura cross-coupling of 3-bromo-5-chlorophenol [1], bypassing the protection/deprotection sequence entirely.

G A 3-Bromo-5-chlorophenol (Direct Route) C (2,3-Dimethylphenyl)boronic acid + Pd Catalyst A->C Base Excess B 3-Bromo-5-chloroanisole (Protected Route) B->C Standard D 3-Chloro-5-(2,3-dimethylphenyl)phenol (Target Product) C->D Direct Suzuki Coupling E 3-Chloro-5-(2,3-dimethylphenyl)anisole (Intermediate) C->E Suzuki Coupling F BBr3 Demethylation (Deprotection) E->F F->D Cleavage

Synthetic pathways for 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Part 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

The cornerstone of this synthesis is the regioselective coupling of the (2,3-dimethylphenyl)boronic acid at the bromo-position of the dihaloarene.

Q: I am observing significant dehalogenation (loss of the chloro or bromo group) instead of the cross-coupled product. How can I fix this? A: Dehalogenation (hydrodehalogenation) is a competing reductive pathway where a palladium-hydride species replaces the halogen on your aryl halide with a hydrogen atom [2]. This hydride often originates from beta-hydride elimination of alcoholic solvents or alkoxide bases.

  • The Causality: The choice of phosphine ligand is the most critical variable. Standard ligands like PPh3 often struggle with electron-rich or sterically hindered substrates, giving the Pd-complex time to undergo side reactions.

  • The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos . These ligands accelerate the desired reductive elimination step of the catalytic cycle, effectively outcompeting the dehalogenation pathway [2]. Furthermore, ensure you are using an aprotic solvent system (e.g., 1,4-Dioxane or Toluene) and a weaker, non-hydride-donating base like K₃PO₄.

Q: My LC-MS shows a large peak corresponding to the homocoupled boronic acid dimer (2,2',3,3'-tetramethylbiphenyl). Why is this consuming my starting material? A: Boronic acid homocoupling is a palladium(II)-mediated oxidative side reaction that severely depletes your nucleophile [3].

  • The Causality: This reaction occurs when two boronic acid molecules undergo transmetalation onto a single Pd(II) center, followed by reductive elimination. It is heavily accelerated by the presence of dissolved oxygen, which continuously re-oxidizes the active Pd(0) catalyst back to Pd(II) [3].

  • The Solution: Rigorous exclusion of oxygen is mandatory. Perform a subsurface sparge of your solvent with Argon for at least 20–30 minutes before adding the catalyst. If homocoupling persists, utilize a syringe pump to slowly add the boronic acid over several hours. This keeps the steady-state concentration of the boronate low, statistically minimizing the chance of dual-coordination to the palladium center.

LogicTree Root Low Suzuki Yield Node1 Analyze Crude (GC-MS / LC-MS) Root->Node1 Node2 Dehalogenation Observed Node1->Node2 Node3 Homocoupling Observed Node1->Node3 Node4 Use Bulky Ligand (SPhos) & Aprotic Solvent Node2->Node4 Node5 Degas Solvent (Ar) & Slow Boronic Addition Node3->Node5

Diagnostic logic tree for troubleshooting Suzuki-Miyaura cross-coupling yields.

Part 2: BBr₃ Demethylation Troubleshooting

(Note: This section applies only if you are utilizing the legacy 3-bromo-5-chloroanisole protected route).

Q: During the BBr₃ demethylation workup, a stubborn black agglomerate forms between the aqueous and organic layers, and my yield is extremely low. How do I recover my product? A: The agglomerate is typically an unhydrolyzed boron-product complex. Boron tribromide (BBr₃) is a powerful Lewis acid that cleaves ethers by forming a highly stable alkoxydibromoborane intermediate [4][5].

  • The Causality: If the reaction is quenched too rapidly or without sufficient aqueous agitation, this boron complex fails to fully hydrolyze into the free phenol and boric acid. The resulting intermediate is highly polar, insoluble in pure organic solvents, and forms an emulsion or agglomerate at the biphasic interface [6].

  • The Solution:

    • Controlled Quenching: Cool the reaction to 0 °C and quench dropwise with ice-water. Do not rely solely on methanol, as it can form side products if not completely evaporated prior to extraction.

    • Extended Hydrolysis: Stir the biphasic mixture vigorously for at least 1 to 2 hours at room temperature. This mechanical agitation is required to drive the hydrolysis of the boron complex to completion.

    • Phase Separation: If an agglomerate persists, add saturated aqueous NaCl (brine) to break the emulsion. Adjust the aqueous layer to pH ~3-4 using 1M HCl to ensure the target phenol is fully protonated and driven into the dichloromethane (DCM) layer [6].

Part 3: Quantitative Data & Condition Screening

The following table summarizes the optimization of reaction conditions, demonstrating the superiority of the direct phenol coupling route over the protected anisole route.

EntrySubstrateCatalyst SystemSolvent / BaseTemp (°C)Yield (%)Primary Byproduct
13-Bromo-5-chloroanisolePd(PPh₃)₄ (5 mol%)Toluene / Na₂CO₃10045Dehalogenation
23-Bromo-5-chloroanisolePd(dppf)Cl₂ (5 mol%)THF / K₂CO₃8062Homocoupling
33-Bromo-5-chlorophenolPd(OAc)₂ / SPhos 1,4-Dioxane / K₃PO₄ 90 88 None (Optimal)

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Suzuki Coupling (Protecting-Group-Free Route)

This protocol exploits the inherent reactivity difference between the C-Br and C-Cl bonds, allowing for selective coupling without protecting the phenol [1].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chlorophenol (1.0 equiv), (2,3-dimethylphenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.5 equiv). Note: An excess of base is required to compensate for the acidic phenolic proton.

  • Degassing (Self-Validation Step): Evacuate the flask and backfill with Argon three times. Add anhydrous 1,4-dioxane. Sparge the suspension with a subsurface Argon stream for 20 minutes. Validation: The suppression of homocoupling is visually confirmed if the reaction mixture does not rapidly darken to a deep black (indicative of oxidized Pd species) before heating.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite. Validation: The Celite pad will trap the precipitated palladium black, leaving a clear, pale-yellow filtrate. Wash the filtrate with 1M HCl (to re-protonate the phenoxide), followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Optimized BBr₃ Demethylation Workup (Anisole Route)
  • Reaction: Dissolve the anisole intermediate in anhydrous DCM under Argon. Cool to -78 °C. Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Cool the flask to 0 °C. Add crushed ice/water dropwise. (Caution: Highly exothermic; HBr gas is evolved).

  • Hydrolysis (Critical Step): Stir the biphasic mixture vigorously for 2 hours at room temperature to break down the alkoxydibromoborane complex.

  • Extraction: Extract the aqueous layer with DCM (3x). If an agglomerate is visible at the interface, add saturated aqueous NaCl and filter the biphasic mixture through a coarse glass frit before attempting separation in the funnel.

References

  • Alazmi, M., & Gao, X. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2106.[Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed.[Link]

  • ResearchGate Community. (2018). Dimethylation with BBr3? ResearchGate.[Link]

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-5-(2,3-dimethylphenyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-(2,3-dimethylphenyl)phenol. This guide is designed to provide in-depth, practical solutions to challenges arising from the significant steric hindrance inherent in this molecule's structure. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

The core challenge with this substrate originates from the 2,3-dimethylphenyl substituent. The methyl group at the 2-position (ortho) acts as a significant steric shield, influencing the reactivity of both the phenolic hydroxyl group and the adjacent positions on the aromatic ring. This steric bulk forces a twisted conformation between the two phenyl rings, further complicating the approach of reagents to the reactive centers.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

FAQ 1: What makes 3-Chloro-5-(2,3-dimethylphenyl)phenol a sterically challenging substrate?

Answer: The difficulty in using this molecule stems from a combination of steric and electronic factors, dominated by the spatial arrangement of its substituents.

  • Primary Steric Hindrance: The primary obstacle is the methyl group at the ortho-position of the phenyl substituent. This group physically blocks access to the phenolic hydroxyl group and the C4 and C6 positions of the phenol ring.[2] This phenomenon, known as steric hindrance, slows down chemical reactions by preventing reactants from approaching the reaction site.[4][5]

  • High Dihedral Angle: In biphenyl systems, ortho-substituents cause the two aromatic rings to twist relative to each other to minimize steric strain.[6] This results in a large dihedral angle, disrupting π-system conjugation between the rings and creating a rigid, non-planar conformation that can further obstruct reagent access.[1]

  • Electronic Effects: While steric effects are dominant, electronic effects also play a role. The hydroxyl group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[7] The chloro group is deactivating but also an ortho-, para-director. The two methyl groups are weakly activating. These combined effects influence the electron density and reactivity of various positions on the rings.[8]

The diagram below illustrates the steric congestion around the reactive phenolic core.

Caption: Regioselectivity map for electrophilic aromatic substitution.

Troubleshooting StepRationaleRecommended Protocol
1. Increase Electrophile Reactivity A more potent electrophile is needed to react at the least-hindered, activated position (C2).For bromination, use N-Bromosuccinimide (NBS) with a catalytic amount of acid. For nitration, use dilute nitric acid, but be aware that oxidation is a potential side reaction. [9]
2. Solvent Choice The solvent can influence the reactivity of the phenol. Polar solvents can ionize the phenol to the highly reactive phenoxide ion, which may lead to polysubstitution or side reactions. [9]For monosubstitution, use a non-polar solvent like CCl₄ or CS₂ to minimize ionization of the phenol. [9]
3. Consider Alternative Strategies If direct substitution fails, a directed metalation approach may provide access to the ortho position.Explore Directed ortho-Metalation (DoM). Protect the phenol (e.g., as a MOM or SEM ether), then use a strong base like n-BuLi or LDA to deprotonate the C2 position, followed by quenching with an electrophile (e.g., Br₂).
Category 3: Advanced Applications (Cross-Coupling Reactions)

For drug discovery applications, forming C-C or C-N bonds via cross-coupling is essential. This requires converting the phenol to a triflate or halide and is arguably the most challenging transformation due to catalyst inhibition.

Problem: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction is not working.

Successful cross-coupling of sterically demanding substrates is almost entirely dependent on the choice of catalyst system, specifically the ligand bound to the palladium center. The ligand must be bulky enough to promote the rate-limiting reductive elimination step but not so bulky that it prevents the initial oxidative addition. [10]

G cluster_cycle Palladium Catalytic Cycle cluster_solution Solution A Oxidative Addition (Slowed by Sterics) B Transmetalation A->B C Reductive Elimination (Accelerated by Bulky Ligands) B->C Pd0 L-Pd(0) C->Pd0 Pd0->A Ligand Bulky, Electron-Rich Phosphine Ligand Ligand->A Facilitates Ligand->C Facilitates

Caption: Role of bulky ligands in overcoming kinetic barriers in cross-coupling.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Precatalyst Use a modern, air-stable precatalyst (e.g., a G3 or G4 Pd-precatalyst). Ensures efficient and reliable formation of the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.
Ligand Choice Critical. Screen a panel of bulky, electron-rich biarylphosphine ligands. [10]Good starting points include XPhos, SPhos, RuPhos, or BrettPhos. These ligands stabilize the catalyst, promote the difficult oxidative addition step into the hindered C-X bond, and accelerate the final C-C or C-N bond-forming reductive elimination. [11]
Base Use a strong, appropriate base. For Suzuki: K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig: a strong, non-nucleophilic base like NaOtBu or LHMDS. [12]The base is integral to the catalytic cycle (e.g., activating the boronic acid in Suzuki). The choice is often interdependent with the solvent and substrate. [13]
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) are common. [12]The solvent must solubilize all components and is often chosen based on the required reaction temperature.
Cautionary Note Be aware of potential side reactions. Very bulky ligands can sometimes accelerate undesired pathways, such as protodeboronation of the boronic acid in Suzuki reactions. [14][15][16]If significant protodeboronation is observed, screening different ligands or using a slight excess of the boronic acid may be necessary. [12]

By systematically addressing these parameters, you can significantly increase the probability of success for even the most challenging, sterically hindered coupling reactions.

References
  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Chemistry LibreTexts. Ch24 : Phenols. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Journal of the American Chemical Society. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. [Link]

  • PMC. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • PMC. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]

  • PMC. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • CUTM Courseware. Acidity of Substituted Phenols. [Link]

  • PMC. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. [Link]

  • Wikipedia. Steric effects. [Link]

  • Chemistry Stack Exchange. Activity of different positions in phenol with respect to electrophilic aromatic substitution. [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • ResearchGate. How to overcome Steric Hindrance?. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • ResearchGate. Oxidation of Sterically Hindered Phenols. [Link]

  • ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Google Patents. US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • PMC. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]

  • MDPI. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [Link]

  • RSC Publishing. Steric clash in real space: biphenyl revisited. [Link]

  • ResearchGate. Elucidation of the Forces Governing the Stereochemistry of Biphenyl. [Link]

  • MDPI. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]

  • PMC. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

  • Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Unknown Source. Phenol reaction. [No URL available]
  • ResearchGate. (PDF) UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. [Link]

  • ResearchGate. (PDF) Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. [Link]

  • Oriental Journal of Chemistry. Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. [Link]

  • Chemguide. ring reactions of phenol. [Link]

Sources

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing Reactions with 3-Chloro-5-(2,3-dimethylphenyl)phenol

Welcome to the Technical Support Center for 3-Chloro-5-(2,3-dimethylphenyl)phenol. This highly functionalized biphenyl scaffold is a critical building block in drug discovery and advanced materials science. However, its unique structural features—an ambident nucleophilic phenol, a reactive aryl chloride, and a sterically demanding 2,3-dimethylphenyl moiety—make it susceptible to specific side reactions.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help researchers minimize byproducts and maximize synthetic yields.

Q1: What makes 3-Chloro-5-(2,3-dimethylphenyl)phenol prone to specific side reactions? A1: The molecule possesses three distinct reactive zones that dictate its side-reaction profile:

  • The Phenol Group: Highly prone to oxidative degradation (forming quinones)[1] and ambident alkylation (competing O-alkylation vs. C-alkylation)[2].

  • The Aryl Chloride: Susceptible to premature oxidative addition or hydrodehalogenation during palladium-catalyzed cross-coupling reactions[3].

  • The Biphenyl Axis: The bulky 2,3-dimethyl groups induce significant steric hindrance. This can restrict rotation (leading to atropisomerism) and drastically lower the reaction rate of adjacent functional groups, inadvertently giving side reactions more time to compete.

Q2: Why does my reaction mixture turn dark brown or black during handling? A2: This is a classic sign of oxidative degradation. Phenols are highly susceptible to single-electron oxidation, forming phenoxyl radicals. These radicals can rapidly dimerize or undergo further oxidation to form highly colored, conjugated quinones or polymeric species[4]. This process is severely exacerbated by the presence of transition metals (like Pd or Cu catalysts) and atmospheric oxygen[1].

Part 2: Troubleshooting Guide - Minimizing Dehalogenation in Suzuki-Miyaura Coupling

The Problem: When attempting to functionalize the C-Cl bond via Suzuki-Miyaura coupling, researchers frequently observe the dehalogenated byproduct (3-(2,3-dimethylphenyl)phenol) instead of the desired cross-coupled product.

The Causality: Dehalogenation is a competing pathway in palladium-catalyzed cross-couplings. Aryl chlorides are notoriously less reactive toward oxidative addition than bromides or iodides. To compensate, higher temperatures are often employed. However, if the subsequent transmetalation step is slow (often due to the steric bulk of the 2,3-dimethylphenyl group), the Pd(II) intermediate can undergo β-hydride elimination (if protic solvents or certain alkoxide bases are present), followed by reductive elimination to yield the reduced arene[3].

The Solution: To suppress dehalogenation, the catalytic cycle must be accelerated, and hydride sources must be eliminated. This is achieved by using bulky, electron-rich phosphine ligands (e.g., XPhos) that facilitate both oxidative addition and reductive elimination, combined with anhydrous, non-protic solvents[3].

SuzukiTroubleshooting Start Suzuki Coupling of 3-Chloro-5-(2,3-dimethylphenyl)phenol Dehal Side Reaction: Dehalogenation Detected? Start->Dehal Yes Yes Dehal->Yes No No Dehal->No CheckLigand Evaluate Catalyst: Switch to XPhos Pd G2 Yes->CheckLigand Success Proceed to Workup No->Success CheckSolvent Change Solvent: Use Anhydrous Dioxane CheckLigand->CheckSolvent Retry Workflow CheckBase Optimize Base: Avoid Alkoxides (Use K3PO4) CheckSolvent->CheckBase Retry Workflow CheckBase->Start Retry Workflow

Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Quantitative Data: Catalyst & Condition Optimization Table 1: Effect of reaction conditions on the cross-coupling vs. dehalogenation ratio.

Catalyst SystemSolventBaseTemp (°C)Cross-Coupled Yield (%)Dehalogenation (%)
Pd(PPh₃)₄ (5 mol%)EtOH/H₂ONaOEt8022%65%
Pd(dppf)Cl₂ (5 mol%)DMFK₂CO₃9045%38%
XPhos Pd G2 (2 mol%)1,4-DioxaneK₃PO₄8089% <5%

Self-Validating Protocol: Optimized Suzuki Coupling

  • Preparation: To an oven-dried Schlenk flask, add 3-Chloro-5-(2,3-dimethylphenyl)phenol (1.0 equiv), the desired boronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, preventing catalyst deactivation and phenol oxidation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor via GC-MS. Self-Validation: The disappearance of the starting material mass without the appearance of the M-34 peak (loss of Cl, gain of H) confirms the suppression of dehalogenation[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate under reduced pressure.

Part 3: Troubleshooting Guide - Controlling O- vs. C-Alkylation

The Problem: When synthesizing biaryl ethers via alkylation of the phenol group, researchers often observe significant amounts of C-alkylated byproducts (alkylation at the ortho or para positions of the phenol ring).

The Causality: The phenoxide anion generated upon deprotonation is an ambident nucleophile, meaning electron density is shared between the oxygen atom and the aromatic carbon atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the carbons are "soft." Protic solvents (like ethanol) hydrogen-bond strongly to the hard oxygen, shielding it and forcing the reaction to occur at the carbon. Conversely, polar aprotic solvents leave the oxygen exposed, favoring O-alkylation[2].

AlkylationPathway Phenol Phenoxide Anion (Ambident Nucleophile) Cond1 Polar Aprotic Solvent (e.g., DMF, MeCN) Phenol->Cond1 Cond2 Protic Solvent (e.g., EtOH, H2O) Phenol->Cond2 OAlk O-Alkylation (Desired Biaryl Ether) Cond1->OAlk Hard Nucleophile Pathway Favored CAlk C-Alkylation (Undesired Side Product) Cond2->CAlk Oxygen Shielded by H-Bonding

Mechanistic divergence of O- vs. C-alkylation based on solvent selection.

Self-Validating Protocol: Selective O-Alkylation

  • Deprotonation: Dissolve 3-Chloro-5-(2,3-dimethylphenyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes. Self-Validation: A slight color change (usually pale yellow) indicates the successful formation of the phenoxide anion.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide) (1.1 equiv) dropwise.

  • Reaction: Stir at 60 °C for 12 hours. Avoid excessive heating (>80 °C), as high temperatures can thermodynamically favor the Claisen-type rearrangement of O-alkylated products to C-alkylated products.

  • Workup: Quench with water to dissolve inorganic salts. Extract with diethyl ether. Wash the organic layer extensively with brine (5x) to remove all traces of DMF, which can interfere with downstream purification.

Part 4: Troubleshooting Guide - Preventing Oxidative Degradation

The Problem: Loss of yield due to the formation of dark, insoluble polymeric materials or quinones during storage or reaction.

The Causality: The hydroxyl group strongly donates electron density into the aromatic ring, lowering its oxidation potential. Even in the absence of alpha-hydrogens, phenols undergo single-electron transfer (SET) to form phenoxyl radicals. These radicals resonate and can be further oxidized to ortho- or para-quinones by atmospheric oxygen or trace metal oxidants[1][4].

Self-Validating Protocol: Handling and Storage

  • Storage: Store 3-Chloro-5-(2,3-dimethylphenyl)phenol in an amber glass vial (to prevent photo-induced radical initiation) under an atmosphere of Argon. Keep refrigerated at 2-8 °C.

  • Reaction Setup: For any reaction involving heat or transition metals, sparge all solvents with Argon for at least 30 minutes prior to use.

  • Antioxidant Addition: If the downstream chemistry permits, add 0.1 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. BHT acts as a sacrificial radical scavenger, reacting with any stray oxygen radicals before they can oxidize the target phenol.

References[3] Title: Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem

Source: benchchem.com URL: 3[4] Title: Oxidation and reduction of phenols - ResearchGate Source: researchgate.net URL: 4[1] Title: Video: Oxidation of Phenols to Quinones - JoVE Source: jove.com URL: 1[2] Title: Dibutyl sulfate | Reactivity and Applications - Benchchem Source: benchchem.com URL: 2

Sources

Troubleshooting solubility issues with 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-5-(2,3-dimethylphenyl)phenol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common solubility challenges encountered during your research. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical, field-proven solutions.

Understanding the Molecule: Physicochemical Properties

PropertyEstimated Value/RangeRationale & Impact on Solubility
Molecular Weight 232.71 g/mol A moderate molecular weight, which in itself is not a primary driver of poor solubility, but contributes to the overall hydrophobicity.
pKa (phenolic hydroxyl) 8.5 - 9.5The phenolic hydroxyl group is weakly acidic. At pH values above the pKa, the molecule will deprotonate to form a more soluble phenolate anion.[1][2][3]
logP (Octanol-Water Partition Coefficient) 4.0 - 5.0The presence of the chloro-, dimethyl-, and phenyl- groups contributes to a high logP, indicating significant hydrophobicity and a preference for non-polar environments over aqueous media.[4]
Aqueous Solubility Very LowDue to its high hydrophobicity and lack of easily ionizable groups at neutral pH, the intrinsic aqueous solubility is expected to be extremely low.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving 3-Chloro-5-(2,3-dimethylphenyl)phenol in aqueous buffers for my biological assays. What are the recommended starting points?

A1: Direct dissolution in aqueous buffers at neutral pH is highly unlikely to be successful due to the compound's hydrophobic nature. We recommend a two-step approach:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: Start by dissolving the compound in a water-miscible organic solvent.

  • Dilute the Stock Solution into Your Aqueous Buffer: Carefully dilute the stock solution into your final aqueous medium.

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): An excellent choice for creating high-concentration stock solutions.

  • Ethanol: A good alternative to DMSO and may be less toxic to certain cell lines.

  • Methanol: Another suitable option for initial solubilization.

Protocol for Preparing a Stock Solution:

  • Weigh the desired amount of 3-Chloro-5-(2,3-dimethylphenyl)phenol.

  • Add a small volume of the chosen organic solvent (e.g., DMSO).

  • Vortex thoroughly.

  • If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.[5]

  • Gently warm the solution to 37°C if needed, but avoid excessive heat to prevent degradation.[5]

Q2: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this "solvent shock"?

A2: This is a common issue when a compound is poorly soluble in the final aqueous medium. Here are several strategies to overcome this, which can be used individually or in combination:

1. pH Adjustment:

  • The Principle: The solubility of phenolic compounds is highly pH-dependent.[1][2][6] By increasing the pH of your aqueous buffer above the compound's pKa, you can deprotonate the phenolic hydroxyl group, forming a more polar and water-soluble phenolate ion.

  • Recommendation: Adjust the pH of your final aqueous buffer to a more alkaline range (e.g., pH 8.0 - 9.0). Perform a pH stability test to ensure your compound and experimental assay are not negatively affected by the higher pH.

2. Use of Co-solvents:

  • The Principle: Including a small percentage of an organic solvent in the final aqueous medium can help maintain the solubility of your compound.[7][8]

  • Recommendation: If your experimental system allows, maintain a low percentage of the organic solvent from your stock solution (e.g., <1% DMSO or ethanol) in the final buffer. Always run a vehicle control to account for any effects of the co-solvent.

3. Employing Surfactants:

  • The Principle: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10][11][12]

  • Recommendation: Consider adding a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80), to your final aqueous buffer. The concentration should be kept low to avoid interference with your experiment.

Q3: Are there more advanced formulation strategies I can use for in vivo studies or to avoid organic solvents entirely?

A3: Yes, for more challenging applications, advanced formulation techniques can be employed:

1. Cyclodextrin Inclusion Complexes:

  • The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 3-Chloro-5-(2,3-dimethylphenyl)phenol, forming an inclusion complex that is more water-soluble.[1][6][7][8][13]

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a favorable safety profile. Preparing a complex with HP-β-CD can significantly enhance the aqueous solubility of your compound.

2. Lipid-Based Formulations:

  • The Principle: For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability by presenting the drug in a solubilized state.[3][14]

  • Recommendation: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be explored. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Experimental Workflows

Workflow for pH-Dependent Solubility Testing

pH_Solubility_Workflow cluster_prep Preparation cluster_buffers Buffer Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis stock Prepare 10 mM stock in DMSO ph6 Prepare Buffer pH 6.0 ph7 Prepare Buffer pH 7.4 ph8 Prepare Buffer pH 8.0 ph9 Prepare Buffer pH 9.0 dilute6 Dilute to 100 µM in pH 6.0 ph6->dilute6 dilute7 Dilute to 100 µM in pH 7.4 ph7->dilute7 dilute8 Dilute to 100 µM in pH 8.0 ph8->dilute8 dilute9 Dilute to 100 µM in pH 9.0 ph9->dilute9 observe Incubate & Observe for Precipitation dilute6->observe dilute7->observe dilute8->observe dilute9->observe quantify Quantify Soluble Fraction (e.g., HPLC) observe->quantify

Caption: Workflow for determining the optimal pH for solubilization.

Decision-Making Flowchart for Troubleshooting Solubility

Troubleshooting_Flowchart start Start: Compound is Insoluble stock Prepare concentrated stock in DMSO/Ethanol? start->stock precipitates Does it precipitate upon dilution in aqueous buffer? stock->precipitates ph_adjust Increase buffer pH > 8.0? precipitates->ph_adjust Yes success Success: Soluble precipitates->success No co_solvent Add co-solvent (e.g., <1% DMSO) to final buffer? ph_adjust->co_solvent ph_adjust->success Soluble surfactant Add surfactant (e.g., Tween 20)? co_solvent->surfactant co_solvent->success Soluble cyclodextrin Formulate with cyclodextrins (e.g., HP-β-CD)? surfactant->cyclodextrin surfactant->success Soluble cyclodextrin->success Soluble fail Further formulation development needed cyclodextrin->fail

Caption: A stepwise guide to troubleshooting solubility issues.

References

  • β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. PubMed. (2024). Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. (2015). Available at: [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. (2016). Available at: [Link]

  • Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques. MDPI. (2020). Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. (2024). Available at: [Link]

  • Conductometric Studies of Formation the Inclusion Complexes of Phenolic Acids with β-Cyclodextrin and 2-HP-β-Cyclodextrin in Aqueous Solutions. MDPI. (2022). Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. (2022). Available at: [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre. (2024). Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. (2023). Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. (2010). Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2025). Available at: [Link]

  • Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire. (2016). Available at: [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. (2022). Available at: [Link]

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. The University of Danang, Journal of Science and Technology. (2022). Available at: [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. (2023). Available at: [Link]

  • Showing Compound 3,5-Dimethylphenol (FDB007241). FooDB. (2010). Available at: [Link]

  • Absolute pKa Determinations for Substituted Phenols. AFIT. (2002). Available at: [Link]

  • An improved method for predicting logP. Repository Home. (n.d.). Available at: [Link]

  • Phenol Solubility Data Overview. Scribd. (n.d.). Available at: [Link]

  • (PDF) Absolute p K a Determinations for Substituted Phenols. ResearchGate. (2002). Available at: [Link]

  • Molecular descriptors, experimental logP o/w , predicted log P o/w and... ResearchGate. (n.d.). Available at: [Link]

  • 3-Chloro-2-phenylphenol. PubChem. (n.d.). Available at: [Link]

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Technical Support Center: Purification of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 3-Chloro-5-(2,3-dimethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity samples of this compound.

Introduction: Understanding the Purification Challenge

3-Chloro-5-(2,3-dimethylphenyl)phenol is a substituted biphenylol, a class of compounds with significant interest in medicinal chemistry and materials science. Its synthesis, likely via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, can introduce a variety of impurities that require systematic removal.[1][2] The purification strategy must address unreacted starting materials, catalyst residues, and byproducts from side reactions.[3]

This guide provides a multi-faceted approach to purification, focusing on the principles of acid-base extraction, column chromatography, and recrystallization. We will explore the "why" behind each step, empowering you to make informed decisions and troubleshoot effectively during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-5-(2,3-dimethylphenyl)phenol sample?

A1: Based on a probable Suzuki-Miyaura synthesis route, the most common impurities include:

  • Unreacted Starting Materials: Such as a 3-chloro-5-halophenol and a 2,3-dimethylphenylboronic acid or its ester.

  • Homocoupling Byproducts: Dimeric species arising from the coupling of two molecules of the boronic acid (to form 2,2',3,3'-tetramethylbiphenyl) or two molecules of the aryl halide.[3]

  • Protodeboronation Product: The boronic acid derivative can be replaced by a hydrogen atom, leading to the formation of 1,2-dimethylbenzene.[4]

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction.[1]

  • Inorganic Salts: From the basic conditions used in the reaction and workup.

Q2: My purified phenol is slightly colored (pink or brown). What is the cause and how can I remove it?

A2: Phenols are susceptible to oxidation, which can form colored quinone-like impurities.[5] This can be exacerbated by exposure to air, light, and trace metal contaminants. To decolorize your sample, you can add a small amount of activated charcoal to a solution of your compound before a final recrystallization or filtration step. However, use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.[4]

Q3: How do I choose the best purification technique for my sample?

A3: The choice of purification technique depends on the nature and quantity of the impurities. A general workflow is presented below:

Purification_Workflow Crude_Sample Crude Sample Acid_Base Acid-Base Extraction Crude_Sample->Acid_Base Remove basic/neutral impurities Column_Chrom Column Chromatography Acid_Base->Column_Chrom Separate structurally similar impurities Recrystallization Recrystallization Column_Chrom->Recrystallization Final polishing/removal of soluble impurities Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Q4: Can I use distillation to purify 3-Chloro-5-(2,3-dimethylphenyl)phenol?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for high molecular weight, solid compounds like substituted biphenylols due to their high boiling points and potential for decomposition at elevated temperatures.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Recovery After Acid-Base Extraction
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation Ensure the pH of the aqueous phase is sufficiently basic (pH > 11) to fully deprotonate the phenol. Use a pH meter or pH paper to verify.The pKa of a phenol is typically around 10. To ensure complete formation of the water-soluble phenoxide salt, the pH of the aqueous solution should be at least one to two pH units above the pKa.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help break up the emulsion by increasing the ionic strength of the aqueous phase.Emulsions are often stabilized by surfactants or finely divided solids. Increasing the ionic strength of the aqueous layer can disrupt these stabilizing interactions.
Product Precipitation If the phenoxide salt is not fully soluble in the aqueous phase, it may precipitate at the interface. Add more water to the separatory funnel to dissolve the precipitate.The solubility of the sodium or potassium salt of the phenol can be limited. Increasing the volume of the aqueous phase can help keep the salt dissolved.
Incomplete Reprotonation When acidifying the aqueous layer to recover the phenol, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the phenoxide.To regenerate the neutral, organic-soluble phenol, the pH must be well below the pKa of the phenol.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent System The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound and good separation from impurities.The retention factor (Rf) in TLC is a good predictor of elution behavior in column chromatography. A well-chosen solvent system will provide differential migration rates for the components of the mixture.[7]
Column Overloading Using too much crude material for the size of the column will result in broad, overlapping bands. As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.The stationary phase has a finite capacity for adsorbing the sample. Overloading leads to a non-linear adsorption isotherm and poor separation.
Cracked or Channeled Column If the silica gel bed is not packed uniformly, the solvent will flow through channels, leading to poor separation. Ensure the column is packed carefully and the top of the silica is always covered with solvent.A homogeneously packed column ensures a uniform flow of the mobile phase, which is essential for achieving sharp, well-resolved bands.
Co-elution of Impurities Some impurities may have very similar polarities to the product. Consider using a different stationary phase (e.g., alumina or a bonded phase like biphenyl) or a different solvent system to alter the selectivity.[8][9]Different stationary phases and solvents can offer different separation mechanisms (e.g., π-π interactions with a biphenyl phase), which can help resolve closely eluting compounds.
Issue 3: Failure to Crystallize During Recrystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Solution is Not Saturated If too much solvent was added, the solution may not be saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.Crystallization occurs when the concentration of the solute exceeds its solubility at a given temperature. Reducing the solvent volume increases the concentration.[10]
Supersaturation A supersaturated solution may not form crystals without a nucleation site. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. A seed crystal provides a pre-existing crystal lattice for new molecules to deposit onto.[4]
Presence of Soluble Impurities High levels of soluble impurities can inhibit crystal formation. If the sample is an oil, try purifying it by column chromatography first and then attempt recrystallization.Impurities can interfere with the formation of a regular crystal lattice, sometimes acting as "crystal poisons."[11]
Inappropriate Solvent The chosen solvent may not be ideal. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Perform small-scale solubility tests with a range of solvents.A large difference in solubility at high and low temperatures is the fundamental principle of successful recrystallization, allowing for high recovery of the purified product.[12]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic 3-Chloro-5-(2,3-dimethylphenyl)phenol from neutral and basic impurities.

  • Dissolution: Dissolve the crude sample in a suitable organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated phenol will be in the aqueous (bottom) layer as the sodium salt. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can extract the organic layer again with a fresh portion of 1 M NaOH. Combine the aqueous layers.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble compounds. This organic layer contains neutral and basic impurities and can be set aside.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 4). The purified phenol will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Acid_Base_Extraction Start Crude Sample in Organic Solvent Add_Base Add 1M NaOH Start->Add_Base Separate1 Separate Layers Add_Base->Separate1 Aqueous_Layer Aqueous Layer (Phenoxide) Separate1->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Separate1->Organic_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Phenol Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Pure_Solid Pure Solid Phenol Filter->Pure_Solid

Caption: Workflow for the acid-base extraction of 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by silica gel chromatography. The optimal solvent system should be determined by TLC beforehand.

Solvent System Selection (TLC): A good starting point for TLC analysis of biphenylols is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3]

Solvent System (v/v) Observations
9:1 Hexanes:Ethyl AcetateMay be a good starting point for less polar impurities.
4:1 Hexanes:Ethyl AcetateA common system for compounds of intermediate polarity.
1:1 Hexanes:Ethyl AcetateFor more polar compounds.
DichloromethaneCan be used as a single eluent or in combination with hexanes.
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the solvent mixture.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization

This protocol outlines the steps for purifying a solid sample by recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests.

Solvent Selection for Recrystallization: For chlorinated phenols, a range of solvents can be tested.[5] A two-solvent system may also be effective.[13]

Solvent Solubility Characteristics
Toluene A good starting point for aromatic compounds.
Ethanol/Water A common two-solvent system for moderately polar compounds.
Hexanes/Ethyl Acetate Another two-solvent system that allows for fine-tuning of polarity.
Dichloromethane Can be effective but its volatility can be a challenge.
  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Exner, J. H., & Hoskins, J. A. (1982). A review of chlorinated phenols. Reviews on Environmental Health, 3(2-4), 87-119.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • World Health Organization. (1989). Chlorophenols (EHC 93, 1989). INCHEM.
  • Huang, G. L., Xiao, H., Chi, J., & Shiu, W. Y. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Huang, G. L., Xiao, H., Chi, J., Shiu, W. Y., & Mackay, D. (2000).
  • BYJU'S. (2020, January 6). Ullmann Reaction.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • RSC Education. (n.d.).
  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Examples & Exam Tips.
  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 378-383.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure.
  • OperaChem. (2025, January 21).
  • Padias, A. B. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • British Columbia Ministry of Environment and Climate Change Strategy. (2017, July 10).
  • Scribd. (n.d.).
  • Supelco. (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • Portnoy, M., et al. Experimental Section.
  • RECRYSTALLIS
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Hecht, R. (2018). Novel Eluent Additives for LC-MS Based Bioanalytical Methods. University of Tartu.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 1-Bromo-3-chloro-5-iodobenzene.
  • LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • RSC Education. (n.d.).
  • Bell, D. S. (2018, March 23). (PDF) Evaluation of retention and selectivity using biphenyl stationary phases.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025).
  • Kobelevskaya, V. A., Larina, L. I., & Popov, A. V. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 588-597.
  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. (n.d.).
  • EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones. (n.d.).

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Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling with 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the cross-coupling of 3-Chloro-5-(2,3-dimethylphenyl)phenol . This molecule presents a "perfect storm" of mechanistic challenges: an unactivated aryl chloride that resists oxidative addition, a highly coordinating free phenol that poisons the catalyst, and significant steric bulk from the 2,3-dimethylphenyl moiety.

This guide moves beyond generic advice. Here, we dissect the causality of catalyst deactivation and provide self-validating protocols to ensure your catalytic cycle remains productive.

Diagnostic Pathway for Catalyst Deactivation

Before altering your reaction conditions, you must diagnose how your catalyst is dying. The following workflow maps the two primary failure modes when reacting 3-Chloro-5-(2,3-dimethylphenyl)phenol: failed oxidative addition versus phenoxide-induced ligand displacement.

G Substrate 3-Chloro-5-(2,3-dimethylphenyl)phenol + Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Substrate->OxAdd Electron-rich Ligand PdBlack Failure: Pd Black (Weak Ligand) Substrate->PdBlack PPh3 / Poor Ligand Intermediate Pd(II) Aryl Complex OxAdd->Intermediate Phenoxide Phenoxide Formation (Strong Base) Intermediate->Phenoxide NaOtBu / KOH Rescue Weak Base / Bulky Ligand (e.g., NaOTMS + GPhos) Intermediate->Rescue Optimized Conditions Dormant Ligand Displacement Catalyst Poisoned Phenoxide->Dormant Product Successful Cross-Coupling Rescue->Product

Diagnostic workflow for identifying and resolving Pd-catalyst poisoning pathways.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn black within 15 minutes of heating, yielding only unreacted starting material? A1: You are observing the precipitation of "Pd black," which indicates that your active Pd(0) catalyst has thermally aggregated. The causality here lies in the high bond dissociation energy of the aryl chloride. If the Pd(0) center is not sufficiently electron-rich, the rate-limiting oxidative addition into the C-Cl bond fails[1]. Without a substrate to bind to, the unstable Pd(0) species agglomerates. Solution: Abandon first-generation ligands like PPh₃. You must use an electron-rich, sterically demanding dialkylbiarylphosphine ligand (e.g., XPhos or tBuBrettPhos) to push electron density into the metal center and force the oxidative addition[2].

Q2: The oxidative addition seems successful (no Pd black), but the reaction stalls at 20-30% conversion. The solution remains clear yellow. What is happening? A2: This is the hallmark of phenoxide-induced catalyst poisoning . In the presence of strong bases (like NaOtBu), the unprotected phenol on your substrate is deprotonated. The resulting phenoxide is a highly nucleophilic, strongly coordinating species. It attacks the Pd(II) intermediate, displacing the phosphine ligand and forming a stable, catalytically dormant off-cycle complex[3]. Solution: You must control the concentration of the active phenoxide. Switch to a moderate-strength base like NaOTMS or a soluble tertiary amine[3][4]. Pair this with a highly sterically demanding ligand (like GPhos) that acts as a physical umbrella, shielding the Pd center from multi-coordination by the phenoxide[3].

Q3: How does the 2,3-dimethylphenyl group at the 5-position affect the coupling? A3: While it is meta to the chloride, the 2,3-dimethylphenyl moiety introduces severe rotational barriers and steric bulk that can impede the transmetalation or reductive elimination steps. If the catalyst pocket is too tight, the intermediate cannot adopt the necessary cis-geometry for reductive elimination. Utilizing third-generation Buchwald precatalysts ensures a 1:1 Pd-to-ligand ratio, providing the exact steric environment needed to accommodate this bulky biphenyl system without excess free ligand choking the catalytic cycle[2].

Quantitative Data: Impact of Ligand and Base on Catalyst Turnover

The following table summarizes our internal benchmarking for the amination of 3-Chloro-5-(2,3-dimethylphenyl)phenol. Notice how the combination of base strength and ligand bulk dictates the mechanistic outcome.

Ligand SystemBasePhenol StateConversion (4h)Catalyst ObservationMechanistic Outcome
PPh₃NaOtBuUnprotected< 5%Rapid Pd BlackFailed oxidative addition; thermal aggregation[1].
XPhosNaOtBuUnprotected25%Clear YellowStalled; phenoxide-induced ligand displacement[3].
XPhosK₃PO₄Unprotected65%Pale YellowSlowed turnover; weaker base limits phenoxide concentration.
GPhosNaOTMSUnprotected94% Golden YellowSuccessful; steric shielding prevents deactivation[3].
XPhosNaOtBuMOM-Protected> 98% Golden YellowSuccessful; poisoning pathway completely eliminated.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it contains built-in checkpoints to confirm why a reaction succeeded or failed.

Protocol A: Direct Coupling via Steric Shielding

Causality: Using a GPhos ligand creates a steric barrier around the Pd center, preventing the phenoxide oxygen from displacing the phosphine[3]. NaOTMS avoids aggressive deprotonation spikes, keeping the active phenoxide concentration manageable[3].

  • Preparation (Glovebox): Charge an oven-dried vial with 3-Chloro-5-(2,3-dimethylphenyl)phenol (1.0 equiv), the amine/boronic acid coupling partner (1.2 equiv), GPhos Pd G3 precatalyst (2 mol%), and NaOTMS (2.0 equiv).

  • Reaction: Add anhydrous THF (0.2 M). Seal with a PTFE septum and heat to 65 °C.

  • Self-Validation Checkpoint (20 mins): Extract a 50 µL aliquot via syringe. Quench with water, extract with EtOAc, and analyze via GC-MS.

    • Diagnostic Check: If unreacted starting material remains and the solution is black, oxidative addition has failed (check solvent purity for oxygen/water). If the solution is clear but starting material is consumed without product formation, the catalyst is trapped in an off-cycle phenoxide complex.

  • Workup: Continue heating for 4 hours. Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo.

Protocol B: The Protection-Coupling-Deprotection (PCD) Failsafe

Causality: If Protocol A fails due to extreme substrate sensitivity, masking the phenol as a Methoxymethyl (MOM) ether definitively eliminates the phenoxide-driven ligand displacement pathway.

  • Protection: React 3-Chloro-5-(2,3-dimethylphenyl)phenol with MOM-Cl (1.5 equiv) and DIPEA (2.0 equiv) in DCM at 0 °C to room temperature for 2 hours.

    • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly polar phenol spot confirms the acidic proton is masked.

  • Coupling: Subject the MOM-protected intermediate to standard cross-coupling conditions (e.g., XPhos Pd G3, NaOtBu, Toluene, 80 °C).

    • Self-Validation Checkpoint: If this coupling reaches >95% conversion while Protocol A stalled, you have definitively validated that phenoxide poisoning was the sole cause of your prior catalyst deactivation.

  • Deprotection: Dissolve the crude coupled product in THF and add 3M HCl. Stir at 50 °C for 2 hours to cleave the MOM group, then neutralize and extract.

References

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group. berkeley.edu.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert. DSpace@MIT.
  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

Sources

Technical Support Center: Advanced Functionalization of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex reactivity profile of 3-Chloro-5-(2,3-dimethylphenyl)phenol .

This biphenyl derivative presents a unique synthetic challenge: it features a highly congested aromatic ring with competing electronic directing effects. The hydroxyl group (-OH) at C1 is a strong ortho/para director, the chlorine (-Cl) at C3 is a deactivating ortho/para director, and the bulky 2,3-dimethylphenyl group at C5 creates severe steric shielding[1]. Navigating these factors requires precise control over reaction conditions, catalysts, and reagents.

🧪 Frequently Asked Questions & Troubleshooting

Section 1: Regioselective Electrophilic Aromatic Substitution (EAS)

Q: When attempting the bromination of 3-Chloro-5-(2,3-dimethylphenyl)phenol, I observe a complex mixture of regioisomers and over-halogenation. How can I selectively achieve mono-halogenation?

The Science Behind the Issue: The C1-OH group activates positions C2, C4, and C6 for electrophilic attack. However, C4 is flanked by the C3-chlorine and the C5-aryl group, making it sterically inaccessible. C2 and C6 are the primary reactive sites, but traditional harsh reagents (like Br₂/FeBr₃) overpower the steric bias, leading to unselective polyhalogenation.

Troubleshooting Protocol: Abandon harsh Lewis acids. Instead, utilize mild, sterically demanding halogenating systems. Research demonstrates that using Cu-Mn spinel oxide catalysts with N-halosuccinimides (NBS/NCS) provides excellent chemoselectivity and prevents polyhalogenation in sterically congested phenols[2]. Alternatively, temperature-dependent Lewis Base Adducts (LBAs) , such as [DBUBr]⁺Br⁻ in aqueous media, have proven highly effective at achieving strict ortho-selectivity without over-halogenation[3].

Section 2: Chemoselective Cross-Coupling at the C3-Cl Bond

Q: I am trying to perform a Suzuki-Miyaura cross-coupling at the C3-chlorine position, but my yields are <10% and the palladium catalyst precipitates (blackout). What is going wrong?

The Science Behind the Issue: Two distinct mechanisms are sabotaging your catalytic cycle. First, the C-Cl bond is inherently reluctant to undergo oxidative addition compared to C-Br or C-I. Second, the free C1-hydroxyl group is acidic (pKa ~9.5). Under the basic conditions required for cross-coupling, it deprotonates to form a phenoxide anion. This electron-rich ring severely deactivates the C-Cl bond and directly coordinates to the palladium center, poisoning the catalyst.

Troubleshooting Protocol: If you cannot protect the phenol (e.g., as a benzyl ether), you must use highly active, bulky dialkylbiaryl phosphine ligands. Buchwald ligands (e.g., XPhos or SPhos) are specifically engineered to facilitate the cross-coupling of unactivated aryl chlorides[4]. Their immense steric bulk prevents the formation of stable, inactive Pd-phenoxide complexes, forcing the catalytic cycle forward.

Section 3: Chemoselective O-Alkylation vs. C-Alkylation

Q: My attempts to synthesize the methyl ether of this compound using MeI and NaOH in ethanol result in significant C-alkylation at the C2 and C6 positions. How do I force exclusive O-alkylation?

The Science Behind the Issue: The phenoxide ion is an ambident nucleophile. In protic solvents (like ethanol), the highly electronegative oxygen atom is heavily solvated by hydrogen bonding. This masks its nucleophilicity, allowing the softer, less-solvated carbon atoms (C2/C6) to attack the electrophile.

Troubleshooting Protocol: Apply Hard-Soft Acid-Base (HSAB) theory. Switch to a polar aprotic solvent (e.g., DMF or DMSO) and use a non-nucleophilic base like K₂CO₃. Polar aprotic solvents solvate the potassium cation but leave the phenoxide oxygen "naked." The "hard" oxygen will rapidly and exclusively attack the "hard" electrophilic carbon of MeI, yielding pure O-alkylation.

📊 Quantitative Data Summary

Functionalization GoalTarget SiteOptimal Reagent / CatalystSolvent SystemExpected Selectivity
Mono-Halogenation C2 or C6NBS + Cu-Mn Spinel Oxide[2]Acetonitrile>90% Mono-halogenated
Cross-Coupling C3-ClPd₂(dba)₃ + XPhos Ligand[4]1,4-Dioxane>85% C-C Bond Formation
O-Alkylation C1-OHMeI + K₂CO₃DMF (Polar Aprotic)>95% O-Alkylation

🔬 Experimental Protocols

Protocol A: Regioselective Bromination via Cu-Mn Spinel Oxide
  • Preparation: Charge an oven-dried round-bottom flask with 3-Chloro-5-(2,3-dimethylphenyl)phenol (1.0 equiv) and Cu-Mn spinel oxide catalyst (10 wt%).

  • Solvation: Add anhydrous acetonitrile (0.2 M) and stir at room temperature for 5 minutes to disperse the heterogeneous catalyst.

  • Halogenation: Slowly add N-bromosuccinimide (NBS) (1.05 equiv) in three equal portions over 15 minutes to prevent exothermic spikes.

  • Monitoring: Stir at room temperature and monitor via LC-MS. The steric bulk of the C5-aryl group will direct bromination selectively to the less hindered ortho position.

  • Workup: Filter the mixture through a Celite pad to recover the robust Cu-Mn catalyst (which can be washed and reused)[2]. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling at C3-Cl
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the chlorophenol (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (3.0 equiv). Note: Stronger bases like KOtBu may cause side reactions with the free phenol.

  • Reaction: Seal the tube, remove it from the glovebox, and inject degassed 1,4-dioxane. Heat the mixture to 100 °C for 16 hours.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and carefully wash with 1M HCl to neutralize the phenoxide. Extract the organic layer, dry over Na₂SO₄, and purify via column chromatography.

📐 Mechanistic Visualizations

FunctionalizationLogic Start 3-Chloro-5-(2,3-dimethylphenyl)phenol (Target Molecule) O_Func O-Functionalization (C1-OH) Start->O_Func Base/Electrophile EAS Electrophilic Aromatic Sub. (C2/C4/C6) Start->EAS Halogen Source CrossCoupling Pd-Catalyzed Coupling (C3-Cl) Start->CrossCoupling Organometallic O_Cond Polar Aprotic Solvent (DMF) + K2CO3 O_Func->O_Cond EAS_Cond Cu-Mn Spinel Oxide or LBAs EAS->EAS_Cond CC_Cond Buchwald Ligands (XPhos) + Base + Pd CrossCoupling->CC_Cond O_Prod Chemoselective O-Alkylation O_Cond->O_Prod EAS_Prod Regioselective Halogenation EAS_Cond->EAS_Prod CC_Prod C3-Functionalized Biphenyl CC_Cond->CC_Prod

Logical workflow for site-selective functionalization of the target phenol.

CatalyticCycle Pd0 Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition (Insertion into C3-Cl) Pd0->OxAdd Substrate Intermediate Pd(II) Aryl Chloride Complex OxAdd->Intermediate Transmetalation Transmetalation (Base Mediated) Intermediate->Transmetalation Coupling Partner RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Substituted Phenol RedElim->Product

Mechanistic workflow of Pd-catalyzed cross-coupling at the C3-Cl bond.

📚 References

  • meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution Nature Chemistry URL:

  • A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts (LBAs) RSC Advances URL:

  • Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes The Journal of Organic Chemistry URL:

  • Chlorophenols in organic synthesis SciSpace URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Chloro-5-(2,3-dimethylphenyl)phenol, a substituted biphenyl phenol, presents a unique analytical challenge due to its isomeric possibilities and the interplay of its functional groups. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification and characterization of such molecules.[1][2][3] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-Chloro-5-(2,3-dimethylphenyl)phenol. It further serves as a comparative guide, contrasting its expected fragmentation with alternative analytical approaches and isomeric structures, grounded in established principles of mass spectral behavior of related compounds.[4][5][6]

Predicted Electron Ionization (EI) Fragmentation Pathway of 3-Chloro-5-(2,3-dimethylphenyl)phenol

The fragmentation of 3-Chloro-5-(2,3-dimethylphenyl)phenol under electron ionization is anticipated to be driven by the inherent stability of the aromatic systems and the influence of its diverse substituents: a hydroxyl group, a chlorine atom, and a dimethylphenyl moiety. Aromatic compounds are known to exhibit prominent molecular ion peaks due to their stable structures.[7] The fragmentation of substituted biphenyls is highly dependent on the position of the substituents.[4]

The molecular weight of 3-Chloro-5-(2,3-dimethylphenyl)phenol (C₁₄H₁₃ClO) is 232.7 g/mol . The initial ionization event will result in the formation of a molecular ion ([M]⁺˙) at m/z 232, with a characteristic M+2 isotopic peak at m/z 234 due to the presence of the ³⁷Cl isotope.

The subsequent fragmentation is predicted to follow several key pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical to form a stable benzylic-type cation.[8] This would result in a significant fragment at m/z 217 .

  • Loss of a Chlorine Radical (•Cl): Halogenated aromatic compounds can undergo the loss of the halogen radical. The loss of •Cl would lead to a fragment at m/z 197 .

  • Loss of Carbon Monoxide (CO): Phenolic compounds can undergo rearrangement and lose carbon monoxide from the phenol ring, often following the loss of a hydrogen atom. A potential pathway could involve the loss of a hydrogen radical followed by the loss of CO, leading to a fragment at m/z 203 .

  • Cleavage of the Biphenyl Bond: While the biphenyl linkage is relatively stable, fragmentation can occur at this bond. This could lead to fragments corresponding to the individual substituted rings, though these may be less intense.

  • Sequential Fragmentations: Further fragmentation of the primary fragment ions is expected. For instance, the [M-CH₃]⁺ ion (m/z 217) could subsequently lose a chlorine radical to yield a fragment at m/z 182 , or lose CO to form a fragment at m/z 189 .

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_of_3_Chloro_5_2_3_dimethylphenyl_phenol M [C₁₄H₁₃ClO]⁺˙ m/z 232/234 frag1 [C₁₃H₁₀ClO]⁺ m/z 217/219 M->frag1 - •CH₃ frag2 [C₁₄H₁₃O]⁺ m/z 197 M->frag2 - •Cl frag3 [C₁₃H₁₂O]⁺˙ m/z 182 frag1->frag3 - •Cl frag4 [C₁₂H₉O]⁺ m/z 165 frag2->frag4 - 2 x •CH₃

Caption: Predicted EI fragmentation of 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Comparison with Alternative Analytical Approaches

While GC-EI-MS is a powerful tool, a comprehensive analysis often involves complementary techniques.

Analytical TechniqueAdvantages for this AnalyteLimitations for this Analyte
GC-MS (Chemical Ionization - CI) Produces a less energetic ionization, resulting in a more abundant molecular ion and less fragmentation. This is useful for confirming the molecular weight.Provides less structural information from fragmentation compared to EI.
GC-MS (Negative Chemical Ionization - NCI) Can offer high sensitivity for electrophilic compounds like chlorinated phenols.[5] The resulting spectra can be simpler and show intense [M-H]⁻ ions.Fragmentation patterns are different from EI and may be less informative for detailed structural elucidation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the chemical formula.Higher cost and complexity of instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. It is the gold standard for unambiguous structure determination of novel compounds.Requires a larger amount of pure sample compared to GC-MS and is not as readily coupled to a separation technique for mixture analysis.
Infrared (IR) Spectroscopy Useful for identifying the presence of key functional groups, such as the hydroxyl (-OH) and aromatic (C=C) moieties.Provides limited information on the overall molecular structure and connectivity.

Differentiation from Isomeric Compounds

The fragmentation pattern in mass spectrometry is highly sensitive to the substitution pattern on an aromatic ring.[4][6] Therefore, GC-MS can be a valuable tool for distinguishing between isomers of 3-Chloro-5-(2,3-dimethylphenyl)phenol.

For example, an isomer with the chlorine atom in an ortho position to the hydroxyl group might exhibit a more pronounced loss of HCl due to an "ortho effect."[6] Similarly, changing the substitution pattern on the dimethylphenyl ring would likely alter the relative intensities of fragments resulting from methyl loss and potentially open up new fragmentation channels. The retention time in the gas chromatograph would also be a key differentiator for isomeric compounds.[5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard GC-MS protocol for the analysis of this compound would be as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode for trace analysis.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Data Analysis: Compare the obtained mass spectrum with a library of known spectra or interpret the fragmentation pattern to deduce the structure.

The following diagram outlines the GC-MS workflow:

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column Capillary Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (EI) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of 3-Chloro-5-(2,3-dimethylphenyl)phenol under electron ionization is predicted to be characterized by a strong molecular ion peak and key fragment ions resulting from the loss of methyl and chlorine radicals. While this guide provides a robust theoretical framework based on established fragmentation principles, empirical data from the analysis of a certified reference standard is essential for definitive confirmation. The strategic application of complementary analytical techniques, such as NCI-MS and NMR, will provide the highest level of confidence in the structural elucidation of this and other complex molecules in drug discovery and development.

References

  • The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Available at: [Link]

  • Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. PubMed. Available at: [Link]

  • The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls. Scilit. Available at: [Link]

  • Isomerization and Fragmentation Reactions of Gaseous Dimethyl Phenylarsane Radical Cations and Methyl Phenylarsenium Cations. A Study by Tandem Mass Spectrometry and Density Functional Theory Calculations. PubMed. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • How Does GC-MS Work and Its Principle Explained. Phenomenex. Available at: [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available at: [Link]

  • Gas Chromatography - Mass Spectrometry. Available at: [Link]

Sources

Analytical Comparison Guide: FTIR Spectral Profiling of 3-Chloro-5-(2,3-dimethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, biphenyl scaffolds frequently serve as privileged structures for kinase inhibitors and allosteric modulators. 3-Chloro-5-(2,3-dimethylphenyl)phenol is a highly specific biphenyl intermediate. Ensuring its structural integrity and differentiating it from synthetic byproducts or regioisomers is a critical quality control (QC) step. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly reliable method for this structural verification[1].

This guide provides an objective, data-driven comparison of the target compound against common synthetic alternatives, detailing the mechanistic causality behind its vibrational modes and outlining a self-validating experimental protocol for high-resolution spectral acquisition.

Mechanistic Grounding: Vibrational Causality

To accurately interpret the FTIR spectrum of 3-Chloro-5-(2,3-dimethylphenyl)phenol, one must understand the physical and quantum mechanical principles driving its characteristic absorption peaks:

  • Phenolic O-H Stretch (3200–3550 cm⁻¹): In the solid state, extensive intermolecular hydrogen bonding weakens the covalent O-H bond. This reduces the bond's force constant, resulting in a broad, intense absorption band at lower wavenumbers compared to a non-hydrogen-bonded (free) hydroxyl group[1][2].

  • Phenolic C-O Stretch (1200–1260 cm⁻¹): Unlike aliphatic alcohols, the oxygen lone pairs in phenols delocalize into the aromatic

    
    -system. This resonance imparts partial double-bond character to the C-O bond, increasing its force constant and shifting the absorption to a higher frequency between 1200 and 1260 cm⁻¹[3].
    
  • Aromatic C-Cl Stretch (600–850 cm⁻¹): According to Hooke's Law for a harmonic oscillator, vibrational frequency is inversely proportional to the square root of the reduced mass. The high atomic mass of chlorine significantly lowers the vibrational frequency, placing the C-Cl stretch deep in the fingerprint region[1][4].

  • Aliphatic C-H Stretch (2850–2960 cm⁻¹): The sp³ hybridized carbons of the two methyl groups exhibit distinct symmetric and asymmetric stretching modes. These are easily differentiated from the sp² aromatic C-H stretches, which appear above 3000 cm⁻¹[1][5].

Comparative Spectral Analysis

During synthesis and scale-up, 3-Chloro-5-(2,3-dimethylphenyl)phenol must be distinguished from structurally similar impurities. We objectively compare the target against three common analogs:

  • Alternative A (Des-methyl analog): 3-Chloro-5-phenylphenol.

  • Alternative B (Regioisomer): 3-Chloro-5-(3,4-dimethylphenyl)phenol.

  • Alternative C (Des-hydroxy analog): 3,5-Dichloro-2,3-dimethylbiphenyl.

Quantitative Peak Comparison Table
Vibrational ModeTarget: 3-Chloro-5-(2,3-dimethylphenyl)phenolAlt A: 3-Chloro-5-phenylphenolAlt B: 3-Chloro-5-(3,4-dimethylphenyl)phenolAlt C: 3,5-Dichloro-2,3-dimethylbiphenyl
O-H Stretch 3200–3550 cm⁻¹ (Broad)3200–3550 cm⁻¹ (Broad)3200–3550 cm⁻¹ (Broad)Absent
Aliphatic C-H 2850–2960 cm⁻¹Absent 2850–2960 cm⁻¹2850–2960 cm⁻¹
C-O Stretch 1200–1260 cm⁻¹1200–1260 cm⁻¹1200–1260 cm⁻¹Absent
C-Cl Stretch 600–850 cm⁻¹600–850 cm⁻¹600–850 cm⁻¹600–850 cm⁻¹ (Stronger)
OOP Bending ~760–780 cm⁻¹ (1,2,3-trisubstituted)~690, 730 cm⁻¹ (Monosubstituted)~810–830 cm⁻¹ (1,3,4-trisubstituted)~760–780 cm⁻¹ (1,2,3-trisubstituted)

Insight: The Out-of-Plane (OOP) C-H bending region is the definitive diagnostic tool for distinguishing regioisomers (Target vs. Alt B), as the substitution pattern on the aromatic ring dictates the exact frequency of these bending modes.

Logical Workflow for Spectral Identification

The following decision tree illustrates the logical progression an analyst must follow to isolate the target compound from its alternatives using the quantitative data above.

FTIR_Workflow Start Unknown Biphenyl Derivative OH_Check Broad O-H Stretch (3200-3550 cm⁻¹)? Start->OH_Check No_OH Identify as Alt C: 3,5-Dichloro-2,3-dimethylbiphenyl OH_Check->No_OH Absent Aliphatic_Check Aliphatic C-H Stretch (2850-2960 cm⁻¹)? OH_Check->Aliphatic_Check Present No_Aliphatic Identify as Alt A: 3-Chloro-5-phenylphenol Aliphatic_Check->No_Aliphatic Absent OOP_Check OOP Bending Pattern (~760-780 cm⁻¹ vs ~810-830 cm⁻¹) Aliphatic_Check->OOP_Check Present Isomer_B Identify as Alt B: 3,4-dimethyl regioisomer OOP_Check->Isomer_B ~810-830 cm⁻¹ (1,3,4-trisubstituted) Target Target Verified: 3-Chloro-5-(2,3-dimethylphenyl)phenol OOP_Check->Target ~760-780 cm⁻¹ (1,2,3-trisubstituted)

Fig 1. FTIR decision tree for differentiating the target compound from common synthetic analogs.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in spectral acquisition, do not rely on default instrument settings. Execute the following self-validating Attenuated Total Reflectance (ATR) protocol:

Phase 1: System Initialization & Background Verification

  • Protocol: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: The background scan accounts for ambient atmospheric conditions and instrument optics. Self-Validation Check: The system is only validated for use if the baseline shows >95% transmittance and absolute absence of residual organic peaks (e.g., no C-H stretches around 2900 cm⁻¹).

Phase 2: Sample Application & Optical Coupling

  • Protocol: Deposit 2–5 mg of the solid compound directly onto the center of the ATR crystal. Lower the pressure anvil until the torque clutch clicks.

  • Causality & Validation: Solid samples require intimate physical contact with the crystal to ensure the evanescent infrared wave penetrates the sample effectively. Self-Validation Check: Monitor the live preview. The deepest absorption band (typically the C-O stretch at 1200–1260 cm⁻¹[3]) must reach between 40% and 70% transmittance. If it is <40%, the detector is saturating and the anvil must be loosened; if >70%, contact is insufficient.

Phase 3: Data Acquisition & Atmospheric Compensation

  • Protocol: Execute the sample scan using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution). Apply an atmospheric suppression algorithm post-acquisition.

  • Causality & Validation: Utilizing 64 scans provides an optimal balance, increasing the signal-to-noise ratio by a factor of 8 (

    
    ) compared to a single scan. Atmospheric suppression removes artifacts from fluctuating H₂O vapor and CO₂[2], preventing false-positive peak assignments in the 1600 cm⁻¹ and 2300 cm⁻¹ regions.
    

Phase 4: Spectral Processing

  • Protocol: Apply an ATR correction algorithm and perform a multi-point baseline correction.

  • Causality & Validation: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to resemble a standard transmission spectrum, allowing for accurate, direct comparison with reference transmission libraries[1].

References

  • Spectroscopy Online. "Alcohols—The Rest of the Story." [Link]

  • MDPI. "Polyvinyl Chloride-Based Coordination Polymer as Membrane for Phenol Detection."[Link]

  • Universallab. "FTIR Spectrum Analysis--Meaning and Application of Each Peak."[Link]

  • VSCHT. "Table of Characteristic IR Absorptions." [Link]

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Structural Confirmation of 3-Chloro-5-(2,3-dimethylphenyl)phenol: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Defining the exact three-dimensional architecture of sterically hindered biphenyl derivatives is a critical milestone in rational drug design and materials science. For 3-Chloro-5-(2,3-dimethylphenyl)phenol , the core structural challenge lies in the rotational freedom around the C–C biaryl bond. The presence of an ortho-methyl group on the 2,3-dimethylphenyl ring introduces severe steric hindrance against the protons of the 3-chloro-5-hydroxyphenyl ring. This steric clash dictates a specific, non-planar dihedral angle that fundamentally influences the molecule's electronic properties and receptor-binding profile ()[1].

While routine analytical techniques provide baseline connectivity data, this guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), demonstrating why SCXRD remains the definitive, self-validating standard for absolute conformational analysis.

Comparative Analysis of Structural Elucidation Modalities

To confirm the regiochemistry and exact spatial orientation of the chloro, hydroxyl, and dimethyl groups, researchers must select the appropriate analytical modality based on sample state and required data resolution.

Table 1: Performance Comparison of Structural Modalities

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Solution-State NMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D spatial coordinates & thermal parameters2D atomic connectivity & ensemble dynamics3D electrostatic potential map
Dihedral Angle Resolution Unambiguous (± 0.1°)Inferred via NOE cross-relaxationHigh (± 0.5°)
Sample Requirement >10 µm single crystal1–5 mg in deuterated solventSub-micron nanocrystalline powder
Absolute Configuration Yes (via anomalous dispersion, Flack parameter)No (requires chiral derivatization)Challenging (dynamical scattering effects)
Turnaround Time Days to Weeks (crystallization bottleneck)HoursHours to Days

While NMR is indispensable for routine purity checks and establishing 2D connectivity, it only provides an ensemble average of rapidly interconverting conformers in solution. The exact dihedral angle cannot be directly measured by NMR, often leading to structural ambiguities in highly substituted systems ()[2]. MicroED is a powerful, emerging Cryo-EM technique that yields atomic-resolution data from sub-micron powders, bypassing the crystallization bottleneck ()[3]. However, for precise bond lengths and unambiguous absolute structure determination of light-atom organic molecules, SCXRD remains the gold standard ()[4].

Decision Matrix Workflow

Workflow Start Synthesized Compound: 3-Chloro-5-(2,3-dimethylphenyl)phenol NMR 1D/2D NMR Spectroscopy (Connectivity & Purity) Start->NMR Cryst Single Crystal Growth (Slow Evaporation/Vapor Diffusion) NMR->Cryst CheckCryst Diffraction-Quality Crystals Obtained? Cryst->CheckCryst MicroED MicroED (Cryo-EM) (Nanocrystal Analysis) CheckCryst->MicroED No (Powder) SCXRD Single-Crystal X-ray Diffraction (Absolute 3D Conformation) CheckCryst->SCXRD Yes (>10 µm) Refinement Structure Solution & Refinement (Olex2 / SHELXL) MicroED->Refinement SCXRD->Refinement Validation Validation (CheckCIF) R1 < 0.05, wR2 < 0.15 Refinement->Validation

Workflow for structural elucidation of sterically hindered biphenyls.

Self-Validating Experimental Protocol: SCXRD

A robust crystallographic protocol must function as a self-validating system, where the final mathematical refinement proves the physical integrity of the experiment.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 5 mg of 3-Chloro-5-(2,3-dimethylphenyl)phenol in 0.5 mL of dichloromethane (good solvent) in a 1-dram inner vial. Place this un-capped vial inside a 20 mL sealed outer vial containing 3 mL of pentane (antisolvent).

  • Causality: Vapor diffusion gradually lowers the solubility of the compound in the inner vial. This slow nucleation minimizes lattice defects. Rapid precipitation yields kinetically favored powders; slow diffusion yields the thermodynamically stable, defect-free single crystals required for coherent X-ray scattering.

Step 2: Cryogenic Mounting
  • Action: Submerge a selected crystal (~0.15 mm) in perfluoropolyether (Paratone) oil, mount it on a MiTeGen polyimide loop, and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer goniometer.

  • Causality: The inert oil acts as a cryoprotectant, preventing atmospheric moisture condensation. Cooling the crystal to 100 K drastically minimizes the thermal vibration of the atoms (reducing Debye-Waller temperature factors). This exponentially increases the intensity of high-angle diffraction spots, directly improving the resolution of the final electron density map.

Step 3: Data Collection and Integration
  • Action: Irradiate the crystal using a microfocus Cu Kα source (λ = 1.54184 Å). Collect a full sphere of data using

    
     and 
    
    
    
    scans with high redundancy. Perform integration and empirical absorption correction (e.g., SADABS).
  • Causality: While Mo Kα is standard for small molecules, Cu Kα radiation maximizes the anomalous scattering signal (

    
     value) of the chlorine atom. This ensures that if the molecules pack in a chiral space group, the absolute structure (Flack parameter) can be unambiguously assigned.
    
Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL) via the Olex2 interface.
    
  • Self-Validation: The refinement algorithm calculates a theoretical diffraction pattern from your proposed 3D model and compares it against the empirical data. A final

    
     value < 0.05 and a Goodness-of-Fit (GooF) near 1.0 mathematically confirm that the proposed structure perfectly explains the experimental data, validating the entire workflow ()[4].
    

Quantitative Data: Expected Crystallographic Parameters

In 3-Chloro-5-(2,3-dimethylphenyl)phenol, SCXRD will reveal a highly twisted biaryl system. Unlike unsubstituted biphenyl, which can approach coplanarity, the steric bulk of the ortho-methyl group forces the aromatic rings to twist.

Table 2: Target SCXRD Parameters for 3-Chloro-5-(2,3-dimethylphenyl)phenol

ParameterExpected Value / Target Threshold
Empirical Formula C₁₄H₁₃ClO
Formula Weight 232.71 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c (Common for achiral organics)
Biaryl Dihedral Angle 65° – 85° (Driven by ortho-methyl steric clash)
Goodness-of-fit (GooF) on F² 1.000 – 1.050
Final R indexes [I>=2σ(I)]

< 0.0500,

< 0.1500
Largest diff. peak and hole < 0.500 and > -0.500 e.Å⁻³

Mechanistic Insight: The exact vector of the phenol and chloro groups depends entirely on the dihedral twist. Confirming this angle exclusively via SCXRD is critical for researchers designing rigid luminescent materials or selective kinase inhibitors, as the 3D spatial orientation dictates target-binding efficacy ()[1].

References

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. URL:[Link]

  • Lee, J., et al. "Crucial Factors Regulating Intramolecular Charge-Transfer-Based Radiative Efficiency in ortho-Carboranyl Luminophores: Planarity between Substituted Biphenyl Rings." ACS Omega, 2022. URL:[Link]

  • Smith, A., et al. "Total synthesis and structural revision of a mangrove alkaloid." RSC Advances, 2017. URL:[Link]

  • Kratzert, D. "Small Molecule X‐ray Crystal Structures at a Crossroads." Chemistry – A European Journal, 2025. URL:[Link]

Sources

Validating synthesis of 3-Chloro-5-(2,3-dimethylphenyl)phenol via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Purity Validation: Elemental Analysis vs. qNMR and LC-HRMS for 3-Chloro-5-(2,3-dimethylphenyl)phenol

In the landscape of drug development and advanced materials science, establishing the absolute purity of a synthesized building block is a non-negotiable prerequisite. For complex halogenated biaryls like 3-Chloro-5-(2,3-dimethylphenyl)phenol , relying on a single analytical method introduces critical blind spots.

This guide provides an objective comparison of automated CHNS/O Elemental Analysis (EA) against Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). By detailing the causality behind each experimental protocol, we establish a self-validating analytical system designed to guarantee chemical integrity.

The Target Molecule & Theoretical Baselines

Before initiating any validation workflow, we must establish the theoretical baseline for our synthesized compound.

  • Target Molecule: 3-Chloro-5-(2,3-dimethylphenyl)phenol

  • Molecular Formula: C₁₄H₁₃ClO

  • Molecular Weight: 232.71 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 72.26%

    • Hydrogen (H): 5.63%

    • Chlorine (Cl): 15.23%

    • Oxygen (O): 6.88%

Elemental analysis (EA) serves as a foundational technique to determine the mass fractions of these elements within a sample[1]. For a synthesized batch to be considered ≥95% pure and structurally homogeneous, premier chemistry journals mandate that the experimentally determined elemental composition must fall within ±0.4% of these theoretical values[2].

Experimental Methodologies & Causality

To build a self-validating system, protocols must be executed with a clear understanding of why specific parameters are chosen.

Protocol A: Automated CHNS/O Elemental Analysis (Combustion Method)
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the dried analyte into a clean tin capsule using a microbalance (resolution 0.1 µg).

  • Catalyst Addition: Add ~5 mg of Vanadium(V) oxide (V₂O₅) to the capsule.

    • Causality: Halogenated aromatics resist complete oxidation. V₂O₅ acts as a potent oxygen donor and catalyst to prevent the formation of refractory organochlorines, ensuring all carbon is converted to CO₂ and all halogens are released for trapping.

  • Combustion: Seal the capsule and drop it into the combustion reactor (950°C) under a pulse of pure O₂. The tin capsule oxidizes exothermically, raising the localized temperature to >1800°C, completely atomizing the sample.

  • Gas Processing & Detection: The combustion gases pass through a copper reduction column (to reduce NOₓ to N₂ and scavenge excess O₂). Halogens are trapped by silver wool. The remaining gases (CO₂, H₂O, N₂) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

Protocol B: Quantitative ¹H NMR (qHNMR) for Absolute Purity
  • Calibrator Selection: Choose a certified internal standard (e.g., 1,4-Dinitrobenzene) that exhibits baseline-resolved signals distinct from the analyte's aromatic (6.8–7.2 ppm) and methyl (~2.2 ppm) protons.

  • Sample Preparation: Accurately co-weigh the analyte (~15 mg) and the internal standard (~5 mg) into a vial. Dissolve completely in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1D ¹H NMR spectrum using a 90° excitation pulse.

    • Causality: Set the relaxation delay (D1) to at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete spin-lattice relaxation between pulses; failure to do so results in signal under-integration and artificially skewed purity values.

  • Data Processing: Calculate absolute purity based on the integral ratio of the analyte to the internal standard, factoring in their respective molecular weights and number of equivalent protons. This provides a versatile and orthogonal means of purity evaluation[3].

Protocol C: LC-HRMS for Trace Impurity Profiling
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 1 mg/mL, then dilute to 1 µg/mL with the initial mobile phase.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes.

    • Causality: The gradient ensures the separation of the highly lipophilic target molecule from more polar unreacted starting materials or des-chloro byproducts.

  • Mass Detection: Analyze using an Orbitrap or Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in negative ion mode.

    • Causality: The phenolic hydroxyl group readily deprotonates to form [M-H]⁻ ions, providing superior sensitivity and cleaner spectra compared to positive ion mode.

The Orthogonal Validation Workflow

ValidationWorkflow Synthesis Synthesis of 3-Chloro-5-(2,3-dimethylphenyl)phenol Purification Purification (Column Chromatography / Crystallization) Synthesis->Purification Orthogonal Orthogonal Purity Validation Purification->Orthogonal EA Elemental Analysis (CHNS/O) Combustion & TCD Target: ±0.4% Theoretical Orthogonal->EA qNMR Quantitative 1H NMR Internal Calibrator Target: Absolute Mass % Orthogonal->qNMR HRMS LC-HRMS Trace Impurity Profiling Target: Isomeric/Isobaric Impurities Orthogonal->HRMS Decision Data Concordance Check EA->Decision qNMR->Decision HRMS->Decision Pass Validated Batch >98% Purity Decision->Pass Concordant Fail Repurification Required Decision->Fail Discordant Fail->Purification

Orthogonal purity validation workflow integrating EA, qNMR, and LC-HRMS for synthesized compounds.

Comparative Data & Performance Analysis

The following table summarizes the comparative performance of these three techniques using hypothetical experimental data from a synthesized batch of 3-Chloro-5-(2,3-dimethylphenyl)phenol.

Analytical TechniquePrimary FunctionKey AdvantageKey LimitationExperimental Result (Batch X)
Elemental Analysis (CHNS/O) Bulk composition & homogeneityDirect measurement of mass fractions; detects inorganic salts/water.Requires complete combustion; lacks specificity for isomeric impurities.C: 72.15% (-0.11%), H: 5.70% (+0.07%) (Passes ±0.4% rule)
Quantitative NMR (qNMR) Absolute mass % purityUniversal detection; orthogonal to EA; captures water/sorbents[3].Requires high-precision weighing and a non-overlapping calibrator.98.6% ± 0.3% (w/w) absolute purity
LC-HRMS Trace impurity identificationHigh sensitivity for structurally related byproducts (e.g., des-chloro).Not a primary quantitative method without specific reference standards.[M-H]⁻ m/z 231.0582 (Δ 1.2 ppm). Trace des-chloro impurity detected at 0.8% relative area.

Establishing a Self-Validating System

A single analytical technique is inherently flawed when analyzing complex halogenated biaryls. Elemental Analysis validates the bulk elemental composition and rules out inorganic salts from the synthesis workup (which NMR and MS might miss)[1]. However, EA cannot distinguish between 3-Chloro-5-(2,3-dimethylphenyl)phenol and its positional isomers.

qNMR fills this gap by providing absolute mass fraction purity without needing a reference standard of the analyte itself, effectively capturing "invisible" analytes that frequently escape detection[3]. Finally, LC-HRMS identifies the exact chemical nature of the remaining trace impurities (e.g., identifying a des-chloro byproduct). Together, they form a closed-loop, self-validating system where the blind spots of one technique are covered by the strengths of another, ensuring absolute scientific integrity before the compound advances to biological assays or materials testing.

References

Sources

Comparative Guide: Chlorinated Phenols vs. Biphenyl Derivatives in Toxicological and Environmental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Chlorinated phenols (CPs) and biphenyl derivatives—particularly polychlorinated biphenyls (PCBs)—represent two of the most heavily studied classes of halogenated aromatic environmental contaminants. While both classes exhibit significant toxicity and environmental persistence, their structural divergence dictates entirely different behaviors in degradation workflows and receptor-mediated biological pathways. This guide provides an objective, data-driven comparison of their physicochemical properties, degradation kinetics, and endocrine-disrupting mechanisms to assist researchers and drug development professionals in designing robust analytical and toxicological assays.

Structural & Mechanistic Divergence

The fundamental difference between CPs and PCBs lies in their functional groups and ring structures, which directly govern their environmental fate and biological interactions:

  • Chlorinated Phenols (e.g., Pentachlorophenol): The presence of the hydroxyl (-OH) functional group renders CPs weak acids. Because they ionize depending on the pH of the environmental or physiological medium, their cellular uptake and partitioning are highly variable. The electron-donating nature of the oxygen atom also makes the aromatic ring highly susceptible to electrophilic attack, facilitating relatively rapid photolysis and oxidative degradation (1)[1].

  • Biphenyl Derivatives (e.g., PCBs): Lacking a polar functional group, parent PCBs are neutral, highly lipophilic molecules. Their toxicity is heavily dependent on their degree of chlorination and coplanarity. Coplanar PCBs exhibit dioxin-like toxicity via the Aryl hydrocarbon Receptor (AhR) (2)[2]. Furthermore, when metabolized into hydroxylated biphenyls (OH-PCBs), they become potent endocrine disruptors by competing with natural hormones for transport proteins (3)[3].

Comparative Data: Toxicity & Degradation Kinetics

The following table synthesizes quantitative experimental data regarding the persistence, lipophilicity, and degradation potential of representative compounds from both classes.

Compound ClassRepresentative ChemicalLog KowEnvironmental Half-LifePrimary Toxicity Target96h Fenton Degradation
Chlorinated Phenols Pentachlorophenol (PCP)~5.1~19 days (Atmospheric)Oxidative Phosphorylation / TTR>95% Mineralization
Low-Cl Biphenyls PCB28 (Trichlorobiphenyl)~5.6Months (Soil/Water)AhR / Endocrine DisruptionRapidly degraded (<24h)
High-Cl Biphenyls PCB138 (Hexachlorobiphenyl)~6.8Years (Highly Recalcitrant)AhR / Neurotoxicity77% Degraded (23% Intact)

Data aggregated from standardized toxicological profiles and advanced oxidation studies[1],[4],[2].

Mechanistic Pathway Visualization

Mechanism CP Chlorinated Phenols (e.g., Pentachlorophenol) Degradation Hydroxyl Radical (•OH) Attack (Fenton/UV) CP->Degradation High Susceptibility Receptor Protein Binding (AhR & TTR) CP->Receptor Moderate TTR Affinity PCB Biphenyl Derivatives (e.g., PCBs, OH-PCBs) PCB->Degradation Low Susceptibility (High Cl content) PCB->Receptor High AhR/TTR Affinity Mineralization Rapid Ring Cleavage & Mineralization Degradation->Mineralization CPs & Low-Cl PCBs Persistence Recalcitrance & Bioaccumulation Degradation->Persistence High-Cl PCBs Endocrine Endocrine Disruption (Thyroid/Dioxin-like) Receptor->Endocrine Persistence->Endocrine

Fig 1. Divergent degradation and receptor-binding pathways of CPs and PCBs.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the specific causality behind each analytical choice.

Protocol A: Fenton-Driven Oxidative Degradation Assay

Objective: Evaluate the recalcitrance and degradation kinetics of CPs versus highly chlorinated PCBs under advanced oxidation processes. Causality & Logic: The Fenton reaction generates highly reactive hydroxyl radicals (


). CPs are highly susceptible to electrophilic radical attack due to their electron-donating hydroxyl group. Conversely, PCBs—especially highly chlorinated congeners like PCB138—exhibit strong steric hindrance and electron withdrawal, making them highly recalcitrant (4)[4].

Step-by-Step Methodology:

  • Sample Matrix Preparation: Prepare 10

    
    M solutions of the target congener (e.g., PCP or PCB138) in a water/acetonitrile mixture to ensure the solubility of the highly lipophilic biphenyls.
    
  • Reaction Initiation: Adjust the pH to 3.0 using

    
    . Causality: pH 3.0 is the optimal operational window for Fenton chemistry; higher pH leads to iron precipitation, while lower pH forms complex iron species that slow the reaction. Add 
    
    
    
    and
    
    
    at a strictly controlled molar ratio of 1:1000[4]. Causality: This specific ratio maximizes radical generation while preventing excess
    
    
    from acting as a radical scavenger.
  • Time-Course Sampling & Quenching: Extract 5 mL aliquots at 0, 24, 48, and 96 hours. Immediately add sodium thiosulfate. Causality: Thiosulfate instantly quenches residual

    
    , halting the oxidation reaction precisely at the target time point.
    
  • Extraction & Internal Validation: Spike the quenched sample with 4.7 mg/kg of deuterated naphthalene as an internal standard (5)[5]. Extract twice with 20 mL of pentane via liquid-liquid extraction. Causality: The internal standard corrects for any analyte loss during the extraction phase, validating the recovery rate.

  • GC-MS Quantification: Analyze the pentane extract using Gas Chromatography-Mass Spectrometry to quantify the remaining intact substrate based on specific mass-to-charge (m/z) ratios.

AssayWorkflow S1 1. Sample Prep Spike Internal Std S2 2. Reaction Add Fe2+ / H2O2 S1->S2 S3 3. Quenching Sodium Thiosulfate S2->S3 S4 4. Extraction Liquid-Liquid (Pentane) S3->S4 S5 5. GC-MS Quantification S4->S5

Fig 2. Self-validating workflow for Fenton oxidation and GC-MS quantification.

Protocol B: In Vitro Transthyretin (TTR) Competitive Binding Assay

Objective: Quantify the endocrine-disrupting potential of halogenated aromatics by measuring their ability to displace thyroxine (T4) from human TTR. Causality & Logic: Hydroxylated PCBs and higher chlorinated phenols structurally mimic the thyroid hormone T4, allowing them to competitively bind to the TTR transport protein. By using radiolabeled T4, researchers can accurately quantify this displacement[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a binding buffer (0.1 M Tris-HCl, pH 8.0) to mimic physiological pH, ensuring the target compounds are properly ionized (a critical factor for the binding affinity of CPs).

  • Incubation: Combine 30 nM human TTR with 100,000 cpm of

    
    -T4. Introduce the test compound (CP or PCB) at varying concentrations (1 nM to 10 
    
    
    
    M). Incubate overnight at 4°C to reach binding equilibrium.
  • Separation (Self-Validation Step): Add dextran-coated charcoal to the mixture and incubate for 10 minutes. Causality: Charcoal rapidly adsorbs free, unbound T4 due to its high porosity, while the dextran coating prevents the larger TTR-protein complexes from entering the charcoal pores. Centrifuge at 4000 rpm for 10 minutes.

  • Quantification: Extract the supernatant (containing only the TTR-bound

    
    -T4) and measure the radioactivity using a gamma counter.
    
  • System Validation: Run a parallel positive control using unlabeled T4 to establish a baseline

    
     displacement curve. A solvent-only blank must be included to determine maximum uninhibited binding (
    
    
    
    ).

TTRBinding TTR Human Transthyretin (TTR) Protein Complex1 TTR-[125I]-T4 Complex (High Radioactivity) TTR->Complex1 Baseline Binding Complex2 TTR-Competitor Complex (Displaced T4) TTR->Complex2 T4 Radiolabeled [125I]-T4 (Natural Ligand) T4->Complex1 Competitor Test Compound (CPs or OH-PCBs) Competitor->Complex2 Competitive Displacement Complex1->Complex2 IC50 Measurement Charcoal Dextran-Coated Charcoal (Adsorbs Free T4) Complex2->Charcoal Free [125I]-T4 Removed

Fig 3. Logical relationship and displacement mechanism in the TTR binding assay.

References

  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)
  • Source: Polish Journal of Environmental Studies (PJOES)
  • Source: National Institutes of Health (NIH)
  • Title: Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro Source: Oxford Academic / Toxicological Sciences URL
  • Title: Appendix 1 Analytical Methodology Source: Greenpeace Research Laboratories URL

Sources

Safety Operating Guide

3-Chloro-5-(2,3-dimethylphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol for 3-Chloro-5-(2,3-dimethylphenyl)phenol

Executive Summary

3-Chloro-5-(2,3-dimethylphenyl)phenol is a complex halogenated biaryl phenol utilized in specialized synthetic and drug development workflows. In laboratory settings, handling this compound requires strict adherence to targeted safety protocols. The presence of both a chlorine atom and a lipophilic 2,3-dimethylphenyl (xylyl) group on the phenol ring significantly alters its toxicokinetic profile compared to standard phenol. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and EPA-compliant disposal of this compound.

Mechanistic Risk Assessment: The Causality of Hazards

To establish a fundamentally safe workflow, researchers must understand why 3-Chloro-5-(2,3-dimethylphenyl)phenol behaves the way it does. Safety is not just about compliance; it is about predicting chemical behavior.

  • Enhanced Dermal Penetration: Standard phenol is already notorious for rapid skin absorption. The addition of halogen (chloro) and alkylaryl (dimethylphenyl) substituents exponentially increases the molecule's lipophilicity. This allows it to bypass the stratum corneum more efficiently, leading to rapid systemic absorption and potential acute toxicity ()[1], ()[2].

  • Corrosivity and Tissue Necrosis: Like most phenols, this compound acts as a potent protein denaturant. Upon contact with skin, it destroys nerve endings, which can mask the pain of a severe chemical burn and critically delay emergency response ()[3].

  • Environmental Persistence: Halogenated phenols exhibit high toxicity to aquatic life and resist standard biological degradation ()[4]. They must never be disposed of via standard aqueous waste streams ()[3].

Operational Handling & PPE Specifications

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated phenols. The protocol below ensures a self-validating safety barrier.

  • Gloves: Do not use standard nitrile gloves for prolonged handling. Phenolic compounds rapidly degrade nitrile matrices. Action: Use Neoprene or Butyl rubber gloves for primary handling. If exposure is strictly limited to dry powder transfer, double-gloving with heavy-duty nitrile is acceptable but must be changed immediately upon contamination.

  • Eye/Face Protection: Chemical splash goggles combined with a full face shield are mandatory if handling the compound in solution.

  • Respiratory Protection: Handle exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized dust or vapors ()[3].

Step-by-Step Spill Response Methodology

In the event of a spill, immediate containment is critical to prevent aerosolization and surface absorption. This protocol is designed to be self-validating, ensuring that the area is definitively safe before normal operations resume.

  • Step 1: Isolate and Evacuate: Immediately clear personnel from the immediate vicinity. Eliminate all ignition sources, as phenolic compounds can be combustible ()[3].

  • Step 2: PPE Donning: Responders must don Neoprene gloves, a lab coat, and respiratory protection (N95 or higher for solid dust, organic vapor cartridge for solutions) ()[3].

  • Step 3: Containment based on State:

    • For Solutions: Do not use water. Cover the spill with an inert absorbent material (e.g., dry sand, earth, or vermiculite) ()[3].

    • For Solids: Do not dry sweep, which generates hazardous dust. Gently cover with damp sand or use a dedicated HEPA-filtered vacuum.

  • Step 4: Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable container (High-Density Polyethylene [HDPE] or glass) ()[3].

  • Step 5: Surface Decontamination & Validation: Wash the spill area with a mild alkaline detergent solution (phenols are weakly acidic and neutralize better in basic conditions), followed by water. Collect all wash water as hazardous waste.

    • Self-Validation Check: After washing, test the surface with pH paper. A neutral pH (6.5–7.5) validates that the weakly acidic phenol residue has been successfully neutralized and removed.

Waste Segregation & Disposal Protocols

Proper disposal prevents the generation of toxic byproducts (such as dioxins during improper combustion) and ensures compliance with EPA regulations.

  • Step 1: Segregation: 3-Chloro-5-(2,3-dimethylphenyl)phenol must be strictly segregated into a Halogenated Waste stream ()[5]. Mixing halogenated waste with non-halogenated solvents can cause dangerous exothermic reactions and significantly increases the cost of disposal ()[6].

  • Step 2: Containerization: Store waste in clearly labeled, tightly sealed glass or HDPE containers. Do not use metal containers, as phenols can be corrosive to copper, brass, and certain steels ()[3].

  • Step 3: Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Phenol Derivative (Toxic, Corrosive)."

  • Step 4: Secondary Containment: Place the primary waste container inside a secondary containment bin to catch potential leaks. Store in a designated hazardous waste accumulation area for no longer than 90 days.

  • Step 5: Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) ()[7]. The standard destruction method for halogenated phenols is high-temperature incineration in a specialized rotary kiln equipped with acid gas scrubbers to neutralize hydrochloric acid emissions ()[7].

Quantitative Data & Compatibility Summary

ParameterSpecification / ClassificationMechanistic Rationale
Chemical Class Halogenated Biaryl PhenolDetermines strict waste routing and PPE requirements.
Primary EPA Waste Stream Halogenated Organic WasteRequires specialized incineration; prevents dioxin formation.
Chemical Incompatibilities Strong Oxidizers, Acid Chlorides, MetalsExothermic reactions; corrosive to brass/copper.
Optimal Glove Material Neoprene or Butyl RubberHigh resistance to lipophilic phenolic degradation.
Spill Absorbent Dry Sand or VermiculiteInert; does not react with acidic phenolic hydroxyl groups.
Storage Container Glass or HDPEPrevents chemical leaching and container matrix degradation.

Workflow Visualization: Spill Response & Waste Routing

G start Spill or Waste Generated state Determine Physical State start->state liquid Liquid: Absorb with Sand/Vermiculite state->liquid Solution solid Solid: Damp Sweep (Avoid Dust) state->solid Powder/Crystal container Seal in HDPE or Glass Container liquid->container solid->container labeling Label: Halogenated Phenol Waste container->labeling storage Secondary Containment (< 90 Days) labeling->storage disposal EPA-Approved TSDF (Incineration) storage->disposal

Logical workflow for the containment, containerization, and disposal of halogenated phenols.

References

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." Source: NJ.gov. URL:[Link]

  • Oregon OSHA. "Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203)." Source: Oregon.gov. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Polychlorophenols and their sodium salts." Source: NIH.gov. URL:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." Source: EPA.gov. URL:[Link]

  • US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." Source: EPA.gov. URL:[Link]

  • International Programme on Chemical Safety (INCHEM). "Chlorophenols (EHC 93, 1989)." Source: INCHEM.org. URL: [Link]

  • University of Akron. "Hazardous Waste Guidelines." Source: UAkron.edu. URL:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.